Dipyanone

Catalog No.
S13211319
CAS No.
60996-94-3
M.F
C23H29NO
M. Wt
335.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipyanone

CAS Number

60996-94-3

Product Name

Dipyanone

IUPAC Name

4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3

InChI Key

LJIUPFDRFKFNJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Pharmacological Characterization & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Dipyanone exerts its effects primarily as a potent agonist at the µ-opioid receptor (MOR), similar to methadone and other classical opioids [1] [2]. Its mechanism follows the standard opioid receptor signaling pathway.

This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR G_protein Gᵢ Protein MOR->G_protein AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits PotassiumChannel Potassium Channel G_protein->PotassiumChannel Opens CalciumChannel Voltage-Gated Calcium Channel G_protein->CalciumChannel Closes cAMP cAMP AdenylateCyclase->cAMP Reduces Neurotransmitters Neurotransmitter Release (Substance P, Glutamate) cAMP->Neurotransmitters Decreases Neuronal\nHyperpolarization Neuronal Hyperpolarization PotassiumChannel->Neuronal\nHyperpolarization Reduced Calcium\nInflux Reduced Calcium Influx CalciumChannel->Reduced Calcium\nInflux

Diagram of this compound's mechanism as a µ-opioid receptor (MOR) agonist, inhibiting neurotransmitter release and reducing pain signal transmission [1] [3].

The pharmacological profile is characterized in different assay systems. The table below compares data from two key studies.

Assay Type Reference Compound This compound EC₅₀ This compound Eₘₐₓ
β-arrestin 2 Recruitment [4] [2] Hydromorphone 39.9 nM 155%
GTP Gi Binding [1] Fentanyl 96.8 nM 106%

> Toxicological Relevance: The potent MOR agonism is responsible for this compound's desired analgesic effects and its dangerous adverse effects, including significant respiratory depression and a high potential for abuse and dependence [1].

Metabolism and Biomarker Analysis

Understanding this compound's metabolic fate is crucial for developing analytical methods to detect its use in clinical and forensic toxicology.

Experimental Protocol for Metabolism Studies The following methodology is used to investigate this compound metabolism [1]:

  • In silico Prediction: The molecular structure of this compound is processed using software (e.g., GLORYx) to predict Phase I and Phase II human metabolites. Metabolites with a prediction score ≥25% are selected for further analysis.
  • In vitro Incubation: Cryopreserved pooled human hepatocytes are thawed and viability is checked. This compound is incubated with the hepatocyte suspension for 3 hours, with reactions stopped using ice-cold acetonitrile.
  • Analysis: The incubates are centrifuged, and the supernatants are analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS). The data is mined for predicted metabolites.
  • In vivo Confirmation: The metabolites identified in vitro are confirmed by analyzing authentic human urine specimens from documented this compound consumption cases.

Key Metabolites and Biomarkers The primary metabolic pathway involves opening of the pyrrolidine ring [1]. The proposed specific biomarkers for consumption are:

  • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
  • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid

Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1].

Analytical Detection and Forensic Casework

This compound's emergence in the drug market is documented through both seized materials and postmortem toxicology.

Detection Protocol A standard method for its identification and quantification in biological samples involves [2]:

  • Technique: Liquid chromatography tandem quadrupole mass spectrometry (LC-MS/MS).
  • Quantification: Using standard addition in the sample or using validated calibration curves.
  • Sample Preparation: Liquid-liquid extraction using solvents like ethyl acetate and n-butyl chloride from matrices like blood, preceded by the addition of internal standards.

Documented Forensic Cases

  • Seized Material: A powder seized in the USA was confirmed via chemical analysis (GC-MS, LC-QTOF-MS, NMR, FTIR) to be high-purity this compound [2].
  • Postmortem Case: In a US fatality, this compound was quantified in blood at 370 ng/mL, alongside other NSOs and novel benzodiazepines [2]. Concentrations in German fatalities ranged from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood [1].

Public Health and Research Implications

The emergence of this compound is a concerning development in the ongoing opioid crisis [1]. Its methadone-like potency presents a substantial risk of overdose and death, particularly when used without medical supervision or in combination with other depressants like benzodiazepines [2].

Key challenges for researchers and public health officials include the need for:

  • Increased monitoring of drug markets to detect this and other novel synthetic opioids [2].
  • Further pharmacokinetic and pharmacodynamic studies to fully understand its toxicological profile [1].
  • Development and sharing of reference standards, particularly for its key metabolites, to improve detection capabilities in forensic and clinical labs [1].

References

Comprehensive Technical Guide to Dipyanone: A Novel Synthetic Opioid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Dipyanone (chemical name: 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one) is a novel synthetic opioid (NSO) structurally analogous to prescription opioids like methadone and dipipanone. It first appeared on the illicit drug market in 2021, with initial identifications in Germany and Slovenia, and has since been associated with postmortem cases in the United States and Europe [1] [2]. This emergence is part of a dynamic shift in the NSO landscape, particularly following the widespread scheduling of fentanyl analogues, which prompted the development of non-fentanyl NSOs including methadone-like substances [1]. This compound is reported to be slightly less potent than its structural relatives methadone and dipipanone, but its uncontrolled availability and unsupervised use pose significant public health risks [2] [3].

The substance is classified as an N-pyrrolidino methadone and shares the core structural features of methadone-like drugs, including a diarylalkylamine scaffold [1] [2]. Its molecular formula is C₂₃H₂₉NO, with a molar mass of 335.491 g·mol⁻¹ [2]. Initially described in 1946 as an analgesic drug, this compound was found to exhibit activity similar to methadone in animal models and humans, but it remained largely obscure until its recent emergence as a recreational substance [1].

Pharmacological Characterization

In Vitro Opioid Receptor Activation

The μ-opioid receptor (MOR) activation potential of this compound has been characterized using various assays, including a β-arrestin 2 recruitment assay and a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay [4] [1]. These studies demonstrate that this compound is a potent MOR agonist with a profile similar to methadone.

  • β-arrestin 2 Recruitment Assay: this compound (EC₅₀ = 39.9 nM; Eₘₐₓ = 155% relative to hydromorphone) showed comparable potency and efficacy to methadone (EC₅₀ = 50.3 nM; Eₘₐₓ = 152%) [4] [5].
  • GTP Gi Binding Assay: This assay confirmed this compound's functional activity at all three opioid receptors, with highest potency at MOR (EC₅₀ = 96.8 nM; Eₘₐₓ = 106% relative to fentanyl), and weaker activity at KOR (EC₅₀ = 380.4 nM; Eₘₐₓ = 13%) and DOR (EC₅₀ = 1067 nM; Eₘₐₓ = 56%) [1] [6].

Table 1: Receptor Activation Profiles of this compound and Reference Compounds

Compound Assay Type MOR EC₅₀ (nM) MOR Eₘₐₓ (%) KOR EC₅₀ (nM) KOR Eₘₐₓ (%) DOR EC₅₀ (nM) DOR Eₘₐₓ (%)
This compound β-arrestin 2 39.9 155* - - - -
This compound GTP Gi Binding 96.8 106 380.4 13* 1067 56
Methadone β-arrestin 2 50.3 152* - - - -
Fentanyl β-arrestin 2 9.35 98.6* - - - -
Morphine β-arrestin 2 142 100* - - - -

Note: Eₘₐₓ values are normalized to hydromorphone (), fentanyl (), U-50488 (*), or SNC-80 () as reference agonists [4] [1] [5].*

Signaling Pathways and Experimental Workflow

The following diagram illustrates the key signaling pathways and experimental approaches used to characterize this compound's pharmacological activity:

G This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binding KOR κ-Opioid Receptor (KOR) This compound->KOR Binding DOR δ-Opioid Receptor (DOR) This compound->DOR Binding G_protein Gαᵢ Protein MOR->G_protein Activates Arrestin_recruitment β-Arrestin 2 Recruitment MOR->Arrestin_recruitment Promotes KOR->G_protein Activates DOR->G_protein Activates GTP_exchange GTP/GDP Exchange G_protein->GTP_exchange Assay1 GTPγS Binding Assay (HTRF Detection) G_protein->Assay1 Effectors Cellular Effectors (Adenylyl Cyclase, Ion Channels) GTP_exchange->Effectors Arrestin_recruitment->Effectors Assay2 β-Arrestin Recruitment Assay (NanoLuc Complementation) Arrestin_recruitment->Assay2

Diagram 1: this compound's opioid receptor signaling pathways and detection methods. HTRF = Homogeneous Time-Resolved Fluorescence.

Analytical Characterization and Detection

Analytical Techniques for Identification and Quantification

Multiple analytical techniques have been employed to detect and characterize this compound in seized materials and biological specimens:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for initial identification in seized powders [5].
  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): Provides high-resolution accurate mass measurements for structural confirmation [5].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Enables full structural elucidation [5].
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Supplies complementary structural information [5].
  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Used for purity assessment and quantification [5].

A seized this compound powder analyzed using these techniques showed high purity, with its concentration-response curve nearly identical to that of the reference standard [5].

Detection in Biological Specimens

In a postmortem case from the United States, this compound was quantified in blood at a concentration of 370 ng/mL, alongside other NSOs (e.g., 2-methyl AP-237) and novel benzodiazepines (e.g., flualprazolam) [4] [5]. In German fatalities, this compound concentrations ranged from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood [1].

Table 2: Concentrations of this compound in Documented Cases

Case Type Matrix Concentration Other Substances Detected
USA Postmortem Blood 370 ng/mL 2-methyl AP-237, flualprazolam [4] [5]
German Fatalities Blood 720-1400 ng/mL Not specified [1]
German Fatalities Urine 80-5500 ng/mL Not specified [1]

Metabolic Profile and Biomarkers

Metabolic Pathways

A comprehensive 2025 study investigated this compound metabolism using in silico predictions, in vitro human hepatocyte incubations, and analysis of authentic urine specimens [1] [6]. The primary metabolic pathway involves pyrrolidine ring opening, followed by cyclization to form specific metabolites:

  • Pyrrolidine ring opening forms N-butan-4-ol or N-butanoic acid intermediates
  • Cyclization produces:
    • 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB)
    • 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA)
  • Secondary transformations include hydroxylation, reduction, and O-glucuronidation [1] [6]

The following diagram illustrates the metabolic workflow and analytical approach:

G This compound This compound Pyrrolidine_Opening Pyrrolidine Ring Opening This compound->Pyrrolidine_Opening Intermediate1 N-butan-4-ol Intermediate Pyrrolidine_Opening->Intermediate1 Intermediate2 N-butanoic acid Intermediate Pyrrolidine_Opening->Intermediate2 EMDPB EMDPB Intermediate1->EMDPB EMDPBA EMDPBA Intermediate2->EMDPBA Secondary Secondary Transformations (Hydroxylation, Reduction, O-glucuronidation) EMDPB->Secondary Biomarkers Proposed Consumption Biomarkers EMDPB->Biomarkers EMDPBA->Secondary EMDPBA->Biomarkers InSilico In Silico Prediction (GLORYx Software) InSilico->this compound InVitro In Vitro Hepatocyte Incubation InVitro->this compound Authentic Authentic Urine Specimens Authentic->Biomarkers

Diagram 2: Metabolic pathways and identification workflow for this compound.

Specific Biomarkers of Consumption

The metabolites EMDPB and EMDPBA have been proposed as specific biomarkers for detecting this compound consumption [1] [6]. These cyclized products are unique to this compound metabolism and can be detected in urine samples, making them valuable targets for forensic and clinical analysis.

Experimental Protocols

In Vitro MOR Activation Assay (β-Arrestin 2 Recruitment)

Principle: This assay measures the recruitment of β-arrestin 2 to the activated μ-opioid receptor using a NanoLuc complementation system [5].

Protocol Steps:

  • Cell Culture: Maintain HEK 293T cells stably expressing MOR and the β-arrestin 2 fusion construct in DMEM with 10% FBS [5].
  • Compound Preparation: Prepare serial dilutions of this compound, reference standards, and controls in assay buffer [5].
  • Assay Procedure:
    • Seed cells in poly-D-lysine coated white-walled 96-well plates
    • Add test compounds and incubate for 90 minutes at 37°C
    • Add Live Cell Substrate solution (NanoLuc Luciferase)
    • Measure luminescence after 20-30 minutes incubation [5]
  • Data Analysis: Calculate EC₅₀ and Eₘₐₓ values using nonlinear regression with normalized data expressed as percentage of hydromorphone response [5].
Metabolic Studies Using Human Hepatocytes

Principle: Cryopreserved pooled human hepatocytes are used to predict in vivo metabolic pathways [1].

Protocol Steps:

  • Hepatocyte Preparation:
    • Thaw cryopreserved human hepatocytes in pre-warmed thawing medium at 37°C
    • Centrifuge at 100 × g for 5 minutes, discard supernatant
    • Resuspend pellet in Supplemented William's Medium E (SWM)
    • Determine cell viability using trypan blue exclusion method
    • Adjust cell concentration to 2 × 10⁶ cells/mL [1]
  • Incubation:
    • Mix 250 μL hepatocyte suspension with 250 μL of this compound (20 μmol/L in SWM)
    • Incubate in sterile 24-well plates at 37°C
    • Stop reactions after 0 or 3 hours with ice-cold acetonitrile
    • Centrifuge at 15,000 × g for 10 minutes [1]
  • Analysis:
    • Analyze supernatants using LC-HRMS/MS
    • Identify metabolites through data mining of predicted transformations [1]

Toxicological Relevance and Public Health Implications

This compound presents significant public health risks characteristic of potent MOR agonists, including central nervous system depression, respiratory depression, bradycardia, and hypotension [1]. Its abuse and dependence potential is considered similar to that of methadone, posing challenges for substance use disorder treatment [1].

The detection of this compound in polydrug use scenarios (e.g., with other NSOs and benzodiazepines) significantly increases the risk of fatal overdose due to synergistic respiratory depression [4] [5]. This is particularly concerning given the current limitations in rapidly detecting novel synthetic opioids in clinical and forensic settings.

Conclusion and Future Directions

This compound represents an emerging class of methadone-like synthetic opioids with potent MOR agonist activity. Its pharmacological profile, metabolic pathways, and analytical detection methods have been characterized, providing valuable information for researchers, forensic toxicologists, and public health officials.

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic studies
  • Further clinical and forensic case reporting to establish concentration-response relationships
  • Development of standardized diagnostic assays targeting specific metabolites like EMDPB and EMDPBA
  • Exploration of potential antidotes and harm reduction strategies

References

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Hazards

The following table summarizes the key in vitro pharmacological characteristics of dipyanone at the µ-opioid receptor (MOR), which underlies its public health risk [1] [2].

Parameter Value Context & Comparison
MOR Potency (EC₅₀) 39.9 nM [1] [2] / 96.8 nM [3] Similar to methadone (EC₅₀ = 50.3 nM); less potent than fentanyl [1] [2].
MOR Efficacy (Eₘₐₓ) 155% [1] [2] / 106% [3] (vs. reference agonist) Full agonist with efficacy similar to or greater than hydromorphone [1] [2].
Primary Health Risks Respiratory depression, CNS depression, bradycardia, hypotension, abuse liability, and fatal overdose [3]. Pattern of strong MOR agonism is similar to methadone [3].

Analytical Detection & Metabolism

Identifying this compound use relies on detecting the parent compound and its metabolites. Key biomarkers and concentrations from case studies are listed below.

Aspect Details

| Key Metabolic Biomarkers | • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid [3]. | | Primary Metabolic Pathway | Opening of the pyrrolidine ring, followed by cyclization to form EMDPB and EMDPBA. Other pathways include hydroxylation, reduction, and O-glucuronidation [3]. | | Postmortem Blood Concentrations | 370 ng/mL (USA case) [2], 720 ng/mL - 1400 ng/mL (German cases) [3]. | | Urine Concentrations | >1000 ng/mL (reported in a case) [3]. |

The experimental workflow for studying this compound's metabolism and receptor activity involves a multi-pronged approach, as visualized below.

G cluster_1 Metabolism Investigation cluster_2 Pharmacological Profiling Start This compound Study Design M1 In Silico Prediction (GLORYx software) Start->M1 P1 Receptor Activation Assay (HTRF-based GTP Gi binding) Start->P1 P2 Cell-based Assay (β-arrestin 2 recruitment) Start->P2 M2 In Vitro Incubation (Pooled human hepatocytes) M1->M2 M3 In Vivo Confirmation (Authentic urine specimens) M2->M3 M4 Data Mining & Analysis (LC-HRMS/MS) M3->M4 Results Identification of Metabolites & Receptor Activation Profile M4->Results P3 Data Analysis (EC₅₀ and Eₘₐₓ calculation) P1->P3 P2->P3 P3->Results

Experimental workflow for this compound characterization

Detailed Experimental Protocols

1. In Vitro Human Hepatocyte Incubations [3]

  • Cell Preparation: Thaw cryopreserved human hepatocytes and suspend in supplemented William's Medium E. Assess viability (>80%) using the trypan blue exclusion method and adjust concentration to 2 × 10⁶ cells/mL.
  • Incubation: Mix 250 µL hepatocyte suspension with 250 µL of this compound (20 µmol/L in medium). Incubate in culture plates at 37°C for 0 h (control) and 3 h.
  • Termination & Analysis: Stop reactions with ice-cold acetonitrile. Centrifuge and store supernatants at -80°C until LC-HRMS/MS analysis.

2. µ-Opioid Receptor (MOR) Activation Assay [1] [2]

  • Assay Principle: A NanoBiT β-arrestin 2 recruitment assay. MOR activation causes recruitment of β-arrestin 2, restoring luciferase activity.
  • Procedure: Treat cells expressing MOR with test compounds. Measure luminescence to generate concentration-response curves.
  • Data Analysis: Calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference agonist like hydromorphone.

Legal Status and Regulatory Context

The legal situation for this compound in the United States is indirect.

Jurisdiction/Substance Status Basis
This compound (USA) Not explicitly scheduled [4], but likely an illicit controlled substance. Subject to restriction under the Federal Analogue Act [4]. It is structurally and pharmacologically similar to the Schedule II substance methadone [3] [1] [2].
Methadone (USA) Schedule II Controlled Substances Act (CSA).
Dipipanone (USA) Schedule I Controlled Substances Act (CSA) [5].

The dynamic landscape of novel synthetic opioids (NSOs) and their regulation is a critical area of concern. The DEA establishes annual production quotas for Schedule I and II substances [6]. While the provided document does not mention this compound, its structural and pharmacological similarity to known opioids like methadone is the basis for its control under analogue laws [3] [4].

Implications for Professionals

For researchers and forensic professionals, the key takeaways are:

  • Analytical Focus: Include EMDPB and EMDPBA as specific biomarkers for this compound consumption in analytical screens [3].
  • Risk Assessment: Its strong MOR agonist profile confirms a high potential for abuse, dependence, and life-threatening respiratory depression [3].
  • Regulatory Vigilance: The absence of explicit scheduling does not imply legality, as the Federal Analogue Act can be applied to prosecute the manufacture and distribution of this compound [4].

References

Substance Profile and Illicit Market Emergence

Author: Smolecule Technical Support Team. Date: February 2026

Dipyanone (4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one) is a synthetic opioid analgesic closely related to methadone and dipipanone [1]. It was first synthesized in 1946 but only appeared on the illicit drug market recently [2].

  • First Identifications: this compound was first identified in drug seizures in Germany in 2021, and shortly thereafter in Slovenia [2] [1].
  • Postmortem Cases: The substance has been identified in fatal intoxication cases. Concentrations in postmortem blood samples have ranged from 370 ng/mL (in a US case) to 720-1400 ng/mL (in German cases) [2] [3].
  • Market Context: Its emergence is part of a trend where non-fentanyl novel synthetic opioids (NSOs), such as methadone analogues and nitazenes, have appeared following the global scheduling of fentanyl analogues [2].

Pharmacology and Toxicokinetics

This compound acts as a strong agonist at the μ-opioid receptor (MOR), with a similar activation pattern to methadone [2] [4] [3]. The table below summarizes its receptor activation profile based on a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay.

Opioid Receptor EC₅₀ (nM) Eₘₐₓ (% vs. Control Agonist) Control Agonist
μ-opioid receptor (MOR) 96.8 nM 106% Fentanyl
κ-opioid receptor (KOR) 380.4 nM 13% U-50488
δ-opioid receptor (DOR) 1067 nM 56% SNC-80

Table 1: this compound opioid receptor activation profile. EC₅₀: half-maximal effective concentration; Eₘₐₓ: maximum effect [2].

An alternative study using a β-arrestin 2 recruitment assay reported an even higher potency at MOR, with an EC₅₀ of 39.9 nM and an Eₘₐₓ of 155% compared to hydromorphone [4] [3].

  • Mechanism of Action: Like other opioids, its activation of MOR inhibits adenylate cyclase, reduces cAMP levels, and modulates neuronal potassium and calcium channels, leading to analgesic effects but also to central nervous system and respiratory depression [2] [5].
  • Health Risks: The potent MOR agonism underlies its significant risks: respiratory depression, bradycardia, hypotension, and a high potential for abuse and dependence [2].

Metabolic Pathways and Biomarker Identification

Understanding this compound's metabolic fate is crucial for developing reliable toxicological assays. The primary metabolic pathway involves pyrrolidine ring opening, followed by cyclization [2].

G This compound Human Metabolic Pathway This compound This compound Pyrrolidine Ring Opening Pyrrolidine Ring Opening This compound->Pyrrolidine Ring Opening Other Metabolites Other Metabolites This compound->Other Metabolites Hydroxylation, Reduction, O-glucuronidation N-butan-4-ol Intermediate N-butan-4-ol Intermediate Pyrrolidine Ring Opening->N-butan-4-ol Intermediate N-butanoic Acid Intermediate N-butanoic Acid Intermediate Pyrrolidine Ring Opening->N-butanoic Acid Intermediate EMDPB EMDPB N-butan-4-ol Intermediate->EMDPB Cyclization EMDPBA EMDPBA N-butanoic Acid Intermediate->EMDPBA Cyclization

The metabolites EMDPB and EMDPBA are proposed as specific biomarkers for confirming this compound consumption in forensic and clinical toxicology [2].

Detailed Experimental Protocols

Protocol 1: In Vitro Human Hepatocyte Incubation for Metabolism Studies

This protocol identifies metabolic pathways and potential biomarkers [2].

  • Cell Preparation: Thaw cryopreserved 10-donor-pooled human hepatocytes in thawing medium at 37°C. Centrifuge (100 g, 5 min), discard supernatant, and resuspend pellet in Supplemented William's Medium E (SWM). Determine cell viability (>80%) using trypan blue exclusion and adjust concentration to 2 × 10⁶ cells/mL [2].
  • Incubation: In a sterile 24-well plate, mix 250 µL hepatocyte suspension with 250 µL of this compound (20 µmol/L in SWM). Incubate at 37°C for 3 hours. Use negative (without substrate, cells, or medium) and positive controls (e.g., diclofenac) [2].
  • Reaction Termination and Analysis: Stop reaction with 500 µL ice-cold acetonitrile. Centrifuge (15,000 g, 10 min) and store supernatant at -80°C before analysis by LC-HRMS/MS [2].
Protocol 2: HTRF-Based GTP Gi Binding Assay for Pharmacological Profiling

This assay quantifies functional efficacy and potency at opioid receptors [2].

  • Receptor Preparation: Use human MOR, KOR, and DOR membrane preparations. The assay kit typically includes GTP Eu Cryptate, GTP d2 antibody, GDP, MgCl₂, GTPγS, Gi protein control, and Stimulation Buffer [2].
  • Assay Procedure: In a suitable microplate, combine the receptor membrane, Gi protein, test compound (this compound), GDP, and GTP Eu Cryptate in Stimulation Buffer. Incubate to allow receptor activation and G protein coupling.
  • Signal Detection and Analysis: Add the d2-labeled antibody, which binds to the GDP-bound form of the G protein. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The signal is inversely proportional to receptor activation. Data are normalized to a reference full agonist (e.g., fentanyl for MOR) to calculate EC₅₀ and Eₘₐₓ values [2].

Analytical Methodologies for Detection

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the preferred method for identifying this compound and its metabolites [2] [3].

  • Target Analytes: Method should target the parent this compound and its major metabolites, especially the proposed biomarkers EMDPB and EMDPBA [2].
  • Sample Preparation: Includes enzymatic hydrolysis with β-glucuronidase to detect glucuronidated metabolites, solid-phase extraction, or protein precipitation [2].
  • Data Interpretation: In authentic case samples, the presence of EMDPB and EMDPBA is a strong indicator of this compound use. The table below shows concentrations found in real cases [2].
Case / Sample Type This compound Concentration Other Substances Detected

| Case #1 (Postmortem) | Blood: 720 ng/mL Urine: >1000 ng/mL | None | | USA Case (Postmortem) | Blood: 370 ng/mL | Other NSOs (e.g., 2-methyl AP-237), Novel Benzodiazepines (e.g., flualprazolam) | Table 2: this compound concentrations in authentic forensic cases [2] [3].

Public Health and Forensic Implications

This compound's emergence is a concerning development in the opioid crisis. Its pharmacological similarity to methadone, combined with its appearance in an unregulated market, creates substantial risks.

  • Potency and Overdose Risk: Though potentially less potent than some fentanyl analogues, its strong MOR agonism makes it capable of causing severe and fatal respiratory depression [2].
  • Polydrug Use: It is often found in combination with other NSOs and novel benzodiazepines, complicating toxicological assessments and treatment of overdose [3].
  • Legal Status: While not explicitly scheduled in all countries, it often falls under analogue legislation, allowing for legal control in many jurisdictions [2].

References

Introduction: The Analytical Challenge of Dipyanone

Author: Smolecule Technical Support Team. Date: February 2026

Dipyanone is a novel synthetic opioid (NSO) with a chemical structure and pharmacological profile similar to methadone [1]. Its emergence on the illicit drug market poses a significant risk to public health, as it is a potent µ-opioid receptor (MOR) agonist associated with fatal overdoses [1] [2]. Effective analysis is crucial for clinical and forensic casework. This application note details a methodology for identifying this compound and its metabolites using LC-HRMS/MS, providing specific biomarker targets for improving detection and diagnosis.

Pharmacological & Metabolic Profile of this compound

Understanding this compound's receptor activity and metabolic pathways is fundamental for developing an effective analytical method.

Table 1: Opioid Receptor Activation Profile of this compound [1]

Receptor Type Assay Type EC₅₀ (nM) Eₘₐₓ (% vs. Reference) Reference Agonist
µ-opioid (MOR) GTP Gi Binding 96.8 nM 106% Fentanyl
κ-opioid (KOR) GTP Gi Binding 380.4 nM 13% U-50488
δ-opioid (DOR) GTP Gi Binding 1067 nM 56% SNC-80

Table 2: Key Human Metabolites of this compound [1]

Metabolite Name Metabolic Transformation Proposed Role
EMDPB Pyrrolidine ring opening to N-butan-4-ol, followed by cyclisation Specific consumption biomarker
EMDPBA Pyrrolidine ring opening to N-butanoic acid, followed by cyclisation Specific consumption biomarker
Various Metabolites Hydroxylation, reduction, O-glucuronidation Additional metabolic pathways

The following diagram maps the primary metabolic pathway of this compound, which is crucial for selecting appropriate target analytes in forensic and clinical screening.

This compound Primary Metabolic Pathway This compound This compound RingOpened_Acid Ring-Opened N-butanoic acid This compound->RingOpened_Acid Pyrrolidine Ring Opening RingOpened_Alcohol Ring-Opened N-butan-4-ol This compound->RingOpened_Alcohol Pyrrolidine Ring Opening OtherMets Other Metabolites (Hydroxylation, Reduction, O-glucuronidation) This compound->OtherMets Phase I & II Transformations EMDPBA EMDPBA (Cyclised Metabolite) RingOpened_Acid->EMDPBA Cyclisation EMDPB EMDPB (Cyclised Metabolite) RingOpened_Alcohol->EMDPB Cyclisation

Detailed LC-HRMS/MS Analysis Protocol

This protocol is adapted from peer-reviewed research on this compound metabolism [1].

Sample Preparation
  • Chemicals: LC-MS grade methanol, acetonitrile, water, and formic acid.
  • Standards: Prepare a 1 mg/mL stock solution of this compound in methanol. Store at -20°C. Prepare working solutions by serial dilution in methanol.
  • Sample Pretreatment: For urine specimens, a simple dilution or protein precipitation with ice-cold acetonitrile (1:2 sample-to-solvent ratio) is sufficient. For more complex matrices like blood, a solid-phase extraction (SPE) is recommended.
  • Enzymatic Hydrolysis: To detect glucuronidated metabolites, incubate urine samples (500 µL) with β-glucuronidase (e.g., from E. coli) in ammonium acetate buffer (pH 6.8) for 1-2 hours at 55°C.
In Vitro Metabolite Generation (for reference standards)
  • Hepatocyte Incubation: Thaw cryopreserved pooled human hepatocytes. Resuspend in supplemented William's Medium E (SWM) to a concentration of 2 × 10⁶ cells/mL.
  • Incubation: Mix 250 µL of hepatocyte suspension with 250 µL of this compound (final concentration 20 µmol/L) in a 24-well plate.
  • Control: Include negative controls (without hepatocytes or substrate) and positive controls (e.g., diclofenac).
  • Stop Reaction: Incubate for 3 hours at 37°C. Stop the reaction with 500 µL of ice-cold acetonitrile. Centrifuge at 15,000 × g for 10 minutes and store the supernatant at -80°C until analysis.
LC-HRMS/MS Instrumentation and Parameters
  • LC System: Reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
    • 0-1 min: 5% B
    • 1-15 min: 5% to 95% B
    • 15-18 min: 95% B
    • 18-20 min: 95% to 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • MS System: High-resolution mass spectrometer (Q-TOF or Orbitrap).
  • Ionization: Heated Electrospray Ionization (HESI-II) in positive mode.
  • Scan Modes:
    • Full-scan MS: m/z range 100-1000, resolution >70,000.
    • Data-Dependent MS/MS (dd-MS²): Top 5-10 most intense ions, resolution >17,500, stepped normalized collision energy (e.g., 20, 40, 60 eV).
Data Processing and Metabolite Identification
  • Use software (e.g., Compound Discoverer, XCMS) to process data.
  • Metabolite Prediction: Utilize in silico tools (e.g., GLORYx software) to predict phase I and II metabolites. Create an inclusion list of predicted accurate masses for targeted extraction.
  • Identification Criteria: Metabolites are confirmed by:
    • Accurate Mass: Mass error < 5 ppm.
    • Fragmentation: MS/MS spectrum matching predicted fragments.
    • Retention Time: Logical elution order relative to parent drug.

The workflow below summarizes the key experimental steps from sample to result.

LC-HRMS/MS Workflow for this compound SamplePrep Sample Preparation (Protein Precipitation/SPE) HepatocyteInc In Vitro Incubation (Pooled Human Hepatocytes) SamplePrep->HepatocyteInc LCAnalysis LC Separation C18 Column, 0.3 mL/min Water/ACN + 0.1% Formic Acid HepatocyteInc->LCAnalysis HRMS HRMS Analysis Positive HESI Mode Full-scan & dd-MS² LCAnalysis->HRMS DataProcess Data Processing In silico Prediction Targeted Extraction w/ < 5 ppm HRMS->DataProcess

Application Notes for Researchers

  • Biomarker Specificity: The metabolites EMDPB and EMDPBA are highly specific biomarkers for confirming this compound consumption and should be primary targets in forensic analysis [1].
  • Toxicological Interpretation: Be aware that this compound is often found in polydrug scenarios. Quantify all co-occurring substances (like other NSOs and benzodiazepines) for a complete toxicological assessment [2].
  • Analytical Sensitivity: The method's high mass accuracy and resolution are critical for distinguishing this compound and its metabolites from endogenous compounds and other drugs, especially given the complexity of biological matrices.

References

Pharmacological Profile of Dipyanone

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: In vitro opioid receptor activation profile of dipyanone [1]

Opioid Receptor EC₅₀ (nM) Eₘₐₓ (% vs. reference agonist) Reference Agonist
μ-opioid receptor (MOR) 96.8 nM 106% (vs. fentanyl) Fentanyl
κ-opioid receptor (KOR) 380.4 nM 13% (vs. U-50488) U-50488
δ-opioid receptor (DOR) 1067 nM 56% (vs. SNC-80) SNC-80

Table 2: Comparison of this compound and methadone potency at MOR [2] [3] [4]

Compound EC₅₀ at MOR Eₘₐₓ at MOR (% vs. hydromorphone)
This compound 39.9 nM 155%
Methadone 50.3 nM 152%

This compound is a potent full agonist at the μ-opioid receptor (MOR), with a profile similar to methadone [2] [3] [4]. Activation of MOR is responsible for its analgesic effects and major health risks, including central nervous system and profound respiratory depression, as well as a significant potential for abuse and dependence [1].

Metabolism and Urinary Biomarkers

Understanding this compound's metabolic pathways is crucial for developing urine detection methods.

Table 3: Proposed major metabolic pathways and specific biomarkers of this compound consumption [1]

Metabolic Pathway Resulting Metabolite(s) Proposed Use as Biomarker
Pyrrolidine ring opening EMDPB, EMDPBA Specific urinary biomarkers
Hydroxylation Various mono- and di-hydroxylated metabolites Supported by in silico prediction
Reduction Dihydro-dipyanone Supported by in silico prediction
O-glucuronidation Glucuronidated metabolites (phase II) Confirmed in hepatocyte incubations

The primary and most specific route of metabolism involves the opening of the pyrrolidine ring, leading to the formation of EMDPB and EMDPBA [1]. These metabolites are proposed as specific biomarkers for confirming this compound consumption in urine.

G Urine Sample Urine Sample Hydrolysis with β-glucuronidase Hydrolysis with β-glucuronidase Urine Sample->Hydrolysis with β-glucuronidase Protein Precipitation\n(ACN) Protein Precipitation (ACN) Hydrolysis with β-glucuronidase->Protein Precipitation\n(ACN) Centrifugation Centrifugation Protein Precipitation\n(ACN)->Centrifugation Evaporation to Dryness Evaporation to Dryness Centrifugation->Evaporation to Dryness Reconstitution in LC-compatible solvent Reconstitution in LC-compatible solvent Evaporation to Dryness->Reconstitution in LC-compatible solvent LC-HRMS/MS Analysis LC-HRMS/MS Analysis Reconstitution in LC-compatible solvent->LC-HRMS/MS Analysis Data Mining\n(Predicted Transformations) Data Mining (Predicted Transformations) LC-HRMS/MS Analysis->Data Mining\n(Predicted Transformations)

Diagram 2: Experimental workflow for urine sample preparation and analysis for this compound and its metabolites [1] [5].

Detailed Analytical Protocol for Urine Analysis

This protocol is adapted from methodologies used in recent research for detecting this compound metabolites [1] [5].

Sample Preparation
  • Hydrolysis: Treat 100 µL of urine with 10 µL of ammonium acetate buffer (pH 5.0) and 100 µL of β-glucuronidase (e.g., from limpets, ~5,000 units). Incubate for 90 minutes at 37°C to hydrolyze glucuronide conjugates [5].
  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the hydrolyzed sample to precipitate proteins. Vortex mix thoroughly [5].
  • Centrifugation: Centrifuge the sample at 15,000 × g for 10 minutes at room temperature to obtain a clear supernatant [1] [5].
  • Evaporation and Reconstitution: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dried residue with 100 µL of a mobile phase-compatible solvent (e.g., 0.1% formic acid in water : 0.1% formic acid in acetonitrile, 95:5, v/v). Centrifuge again before analysis [5].
Instrumental Analysis: LC-HRMS/MS
  • Chromatography: Utilize reversed-phase liquid chromatography. A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended. Use a mobile phase gradient consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile [1] [4].
  • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., QTOF) with electrospray ionization (ESI) in positive mode.
  • Data Acquisition: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA). Include the exact masses of this compound and its predicted metabolites (especially EMDPB and EMDPBA) in an inclusion list for targeted analysis [1].
Data Analysis
  • Metabolite Identification: Process the HRMS data using software with data mining capabilities. Screen for predicted biotransformations (e.g., pyrrolidine ring opening, hydroxylation, reduction) based on in silico predictions [1].
  • Confirmation: Confirm the identity of potential metabolites by evaluating their accurate mass, isotopic patterns, and MS/MS fragmentation spectra.

Discussion and Application Notes

  • Biomarker Specificity: The metabolites EMDPB and EMDPBA, resulting from pyrrolidine ring opening, are proposed as the most specific biomarkers for confirming this compound intake, as they are unlikely to be formed by other common opioids [1].
  • Toxicological Significance: this compound has been identified in postmortem cases, sometimes in combination with other NSOs and benzodiazepines (e.g., flualprazolam), which can potentiate the risk of fatal respiratory depression [1] [3] [4]. Documented blood concentrations in fatalities have ranged from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood [1].
  • Analytical Considerations: The lack of commercially available reference standards for this compound metabolites is a current challenge. The protocol above relies on predictive software and careful data interpretation to identify these biomarkers [1].

References

Documented Concentrations and Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key quantitative data available for dipyanone, which is crucial for interpreting analytical results.

Table 1: Documented Concentrations of this compound in Biological Specimens

Case Description Matrix Concentration Notes Source
Postmortem Case (USA) Blood 370 ng/mL Detected alongside other NSOs and benzodiazepines [1] [2]
Postmortem Cases (Germany) Blood 720 - 1400 ng/mL Range from multiple cases [3]
Postmortem Cases (Germany) Urine 80 - 5500 ng/mL Range from multiple cases [3]

Table 2: Pharmacological Profile of this compound at Opioid Receptors Receptor activation was evaluated using a GTP Gi binding assay, showing this compound is a potent µ-opioid receptor (MOR) agonist [3].

Opioid Receptor EC₅₀ (nM) E_max (%) Reference Agonist
µ-opioid receptor (MOR) 96.8 106 Fentanyl
κ-opioid receptor (KOR) 380.4 13 U-50488
δ-opioid receptor (DOR) 1067 56 SNC-80

Another study using a β-arrestin 2 recruitment assay reported an even higher potency at MOR, with an EC₅₀ of 39.9 nM and an E_max of 155% compared to hydromorphone, indicating it is roughly equipotent to methadone [1] [2].

Proposed Analytical Workflow for Blood Analysis

The general workflow for detecting and quantifying this compound and its metabolites in blood involves sample preparation, followed by LC-HRMS/MS analysis and data mining. The diagram below outlines this process:

workflow start Blood Sample sp1 Protein Precipitation (with acetonitrile) start->sp1 sp2 Centrifugation sp1->sp2 sp3 Evaporation to Dryness (under N₂ at 37°C) sp2->sp3 sp4 Reconstitution in LC-MS compatible solvent sp3->sp4 lc1 Liquid Chromatography (Reverse-Phase) sp4->lc1 ms1 High-Resolution Mass Spectrometry (Full-scan & Data-Dependent MS/MS) lc1->ms1 dm1 Data Mining for Parent Compound and Predicted Metabolites ms1->dm1 end Identification & Quantification dm1->end

Detailed Experimental Protocols

Sample Preparation

This protocol is adapted from methods used for similar synthetic opioids in blood [4].

  • Materials: Drug-free human blood (for calibration standards), acetonitrile (LC-MS grade), formic acid (FA, LC-MS grade), water (LC-MS grade).
  • Procedure:
    • Precipitation: Mix 100 µL of blood sample with 200 µL of ice-cold acetonitrile in a vortex mixer for 1 minute.
    • Centrifugation: Centrifuge the mixture at 15,000 × g for 10 minutes at room temperature to pellet precipitated proteins.
    • Evaporation: Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen gas at 37°C.
    • Reconstitution: Reconstitute the dried extract in 100 µL of a reconstitution solution (e.g., 0.1% FA in water : 0.1% FA in acetonitrile, 95:5, v/v). Vortex to ensure complete dissolution.
    • Final Clarification: Centrifuge again at 15,000 × g for 10 minutes and transfer the clear supernatant to an LC vial with a micro-insert for analysis.
Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS)

This is the core analytical technique for separation and detection [3] [4].

  • Liquid Chromatography:

    • Technique: Reversed-phase LC.
    • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile (or methanol).
    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm or similar).
    • Gradient: Use a linear gradient from 5% B to 95% B over 10-15 minutes, with a total run time of ~20 minutes including equilibration.
    • Flow Rate: 0.3 - 0.4 mL/min.
    • Injection Volume: 1 - 5 µL.
  • Mass Spectrometry:

    • Technique: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
    • Ionization: Electrospray ionization (ESI) in positive mode.
    • Data Acquisition:
      • Full Scan: m/z range 100-1000, with a resolution of at least 70,000 (FWHM).
      • MS/MS: Data-dependent acquisition (DDA) mode. The most intense ions from the full scan are selected for fragmentation. Use a stepped normalized collision energy (e.g., 20, 40, 60 eV) to generate comprehensive fragment spectra.
Metabolite Identification and Data Mining

Identifying metabolites is key for confirming consumption [3].

  • Software: Use software (e.g., Thermo Xcalibur, Compound Discoverer, or similar) for automated data mining.
  • Process:
    • Generate a list of predicted metabolic transformations for this compound based on in silico tools (e.g., GLORYx) and known pathways. Major metabolic pathways for this compound include pyrrolidine ring opening to form EMDPB and EMDPBA, hydroxylation, reduction, and O-glucuronidation [3].
    • The software compares samples containing this compound (case samples, hepatocyte incubates) with blank controls.
    • It flags ions that are significantly more abundant in the this compound-containing samples and attempts to identify them by applying the list of predicted mass shifts (e.g., +O, +H₂, +C₆H₈O₆ for glucuronide).
    • Proposed structures for major metabolites are confirmed by interpreting their high-resolution MS/MS fragment spectra.

Key Biomarkers and Pharmacological Context

Specific Biomarkers of Consumption: While this compound itself is the target analyte for blood quantification, the following metabolites have been proposed as specific biomarkers for detecting consumption, particularly in urine [3]:

  • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
  • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid

Pharmacological Activity: this compound is a potent MOR agonist with a profile similar to methadone. Its activation of MOR is responsible for its analgesic effects as well as the risks of central nervous system depression, respiratory depression, and significant abuse potential [3] [1]. The following diagram illustrates its mechanism of action at the cellular level:

mechanism This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds GProtein Gᵢ Protein MOR->GProtein Activates GDP GDP GProtein->GDP Releases GTP GTP GProtein->GTP Binds Effect CNS & Respiratory Depression GProtein->Effect Subunit Dissociation Triggers Signaling Cascade

Important Notes for Application

  • Method Validation: Any quantitative method used in a forensic or clinical setting must be fully validated according to relevant guidelines (e.g., SWGTOX, FDA) for parameters including specificity, linearity, accuracy, precision, recovery, and matrix effects.
  • Limited Data: Publicly available data on this compound's stability in blood, its full pharmacokinetic profile, and the absolute recovery of published sample preparation methods are still scarce. Researchers should conduct their own stability and recovery experiments.
  • Metabolite Standards: The lack of commercially available certified reference standards for this compound metabolites (like EMDPB and EMDPBA) means their identification is often tentative, based on accurate mass and fragmentation patterns.

References

Comprehensive Analytical Profile of Dipyanone: Metabolite Identification, Pharmacological Characterization, and Detection Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dipyanone (IUPAC name: 4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one) is a novel synthetic opioid (NSO) with a methadone-like structure that first emerged on illicit drug markets in 2021, initially identified in Germany and later reported in Slovenia and the United States. [1] [2] This methadone analogue represents a concerning development in the evolving synthetic opioid landscape, particularly following the widespread scheduling of fentanyl analogues worldwide. [1] With a molecular formula of C₂₃H₂₉NO and a molar mass of 335.5 g/mol, this compound possesses structural characteristics that closely resemble prescription opioids like methadone, dipipanone, and phenadoxone, though it is reported to be slightly less potent than these medical counterparts. [2] [3]

The emergence of this compound poses significant challenges to public health systems and forensic toxicology laboratories worldwide. According to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), 81 different novel synthetic opioids have been reported on the illicit drug market since 2009, with non-fentanyl NSOs like this compound increasingly detected following the scheduling of fentanyl analogues in many jurisdictions. [1] The public health risks associated with this compound include typical opioid effects such as central nervous system depression, respiratory depression, bradycardia, and hypotension, along with significant abuse and dependence potential similar to methadone. [1] Documented fatalities have involved this compound concentrations ranging from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood, with one postmortem case in the United States reporting a blood concentration of 370 ng/mL, often in combination with other NSOs and novel benzodiazepines. [1] [4]

Metabolic Pathways and Biomarker Identification

Primary Metabolic Pathways

The metabolic fate of this compound in humans has been characterized through advanced in silico predictions, in vitro human hepatocyte incubations, and analysis of authentic urine specimens from forensic cases. [1] The predominant metabolic transformation occurs through a pyrrolidine ring opening mechanism, resulting in the formation of corresponding N-butan-4-ol or N-butanoic acid compounds. [1] [5] These primary metabolites subsequently undergo cyclization to form two specific compounds that serve as optimal biomarkers for detecting this compound consumption:

  • 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB)
  • 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA) [1] [5]

Additional metabolic transformations include hydroxylation at various positions on the molecule, reduction of the ketone group to form dipyanol, and subsequent O-glucuronidation of hydroxylated metabolites. [1] The proposed metabolic pathway proceeds through a coordinated sequence of transformations, beginning with phase I metabolism through hydroxylation, reduction, and the characteristic pyrrolidine ring opening, followed by phase II metabolism involving glucuronidation of hydroxylated intermediates.

Metabolic Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for identifying this compound metabolites, integrating in silico, in vitro, and authentic sample analysis:

G cluster1 In Silico Prediction Start This compound Metabolite Identification A GLORYx Software Metabolite Prediction Start->A C Phase I/II Transformations Score ≥25% A->C B SMILES Input C23H29NO B->A D Human Hepatocytes (2×10⁶ cells/mL) C->D E Incubation Conditions 20 µM, 37°C, 3 hours D->E F Sample Preparation Protein Precipitation E->F G Forensic Case Urine F->G H Sample Preparation Enzymatic Hydrolysis G->H I LC-HRMS/MS Analysis H->I J Data Integration & Biomarker Identification I->J

Figure 1: Experimental workflow for this compound metabolite identification

Experimental Protocols and Methodologies

In Silico Metabolite Prediction

The computational prediction of this compound metabolites was performed using GLORYx open-access software, which employs both reaction rule-based and machine learning approaches to forecast potential Phase I and Phase II human metabolites. [1] The methodology follows these specific steps:

  • Structure Input: The molecular structure of this compound was encoded using the Simplified Molecular Input Line Entry System (SMILES) notation, generated through ChemSketch software (Advanced Chemistry Development, Inc.; v. 2020.1.2). [1]

  • Metabolite Prediction: The SMILES string was processed through GLORYx to predict both Phase I (functionalization) and Phase II (conjugation) metabolites. [1]

  • Selection Criteria: Metabolites with a prediction score of 25% or higher were selected for further analysis. These selected metabolites were then reprocessed through GLORYx to generate "second-generation metabolites" to model sequential metabolic transformations. [1]

  • Score Calculation: The final score for each second-generation metabolite was calculated by multiplying its score with that of its corresponding first-generation metabolite. Again, only those with a final score of 25% or higher were retained for inclusion in the LC-HRMS/MS analysis list. [1]

Hepatocyte Incubation Protocol

In vitro metabolic studies were conducted using pooled cryopreserved human hepatocytes following an established protocol: [1]

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes (10-donor pool) in 50 mL of thawing medium at 37°C
    • Centrifuge at 100 × g for 5 minutes and discard supernatant
    • Resuspend pellet in 50 mL of Supplemented William's Medium E (SWM) at 37°C
    • Repeat centrifugation and resuspend in 2 mL of SWM at 37°C
    • Determine cell viability using trypan blue exclusion method
    • Adjust SWM volume to achieve final concentration of 2 × 10⁶ viable cells/mL [1]
  • Incubation Procedure:

    • In sterile 24-well culture plates, combine 250 µL hepatocyte suspension with 250 µL of this compound (20 µmol/L in SWM)
    • Incubate plates at 37°C for 3 hours
    • Stop reactions with 500 µL ice-cold acetonitrile
    • Centrifuge at 15,000 × g for 10 minutes
    • Store incubates at -80°C until analysis [1]
  • Control Samples:

    • Include negative controls (without SWM, hepatocytes, or this compound)
    • Include positive controls (diclofenac incubation)
    • Incubate controls for 0 and 3 hours under identical conditions [1]
Analysis of Authentic Specimens

Forensic confirmation of predicted metabolites was performed using authentic urine specimens from documented this compound cases:

  • Sample Preparation:
    • Thaw authentic urine specimens at room temperature
    • For direct analysis: Mix 100 µL urine with 200 µL acetonitrile and centrifuge at 15,000 × g for 10 minutes
    • For conjugated metabolite analysis: Incubate 100 µL urine with 10 µL of 10 mol/L ammonium acetate (pH 5.0) and 100 µL β-glucuronidase (5,000 units) for 90 minutes at 37°C
    • Evaporate supernatants to dryness under nitrogen stream at 37°C
    • Reconstitute dried residues in 100 µL of 0.1% formic acid in water:0.1% formic acid in acetonitrile (95:5, v/v)
    • Centrifuge again and transfer supernatants to vials with glass inserts for LC-HRMS/MS analysis [1]
LC-HRMS/MS Analysis Parameters

Liquid chromatography-high resolution mass spectrometry analysis was conducted using the following conditions:

  • Chromatography System: Liquid chromatography system coupled to high-resolution tandem mass spectrometer
  • Column: Reversed-phase C18 column maintained at 40°C
  • Mobile Phase:
    • A: 0.1% formic acid in water
    • B: 0.1% formic acid in acetonitrile
  • Gradient Program: Linear gradient from 5% B to 95% B over 15 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Mass Analysis: Full-scan MS data acquisition with data-dependent MS/MS fragmentation
  • Mass Resolution: High-resolution setting (typically ≥30,000 full width at half maximum) [1]

Pharmacological Profiling and Opioid Receptor Activation

Opioid Receptor Activation Assay

The pharmacological activity of this compound at opioid receptors was characterized using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay: [1] [5]

  • Receptor Preparation:

    • Obtain human MOR, KOR, and DOR membranes from commercial sources
    • Prepare stimulation buffer according to manufacturer specifications [1]
  • Assay Procedure:

    • Incubate opioid receptors with this compound at varying concentrations (typically 0.1 nM to 10 µM)
    • Include reference agonists for comparison: fentanyl (MOR), U-50488 (KOR), and SNC-80 (DOR)
    • Add GTP Eu Cryptate reagent and GTP d2 antibody according to kit specifications
    • Measure time-resolved fluorescence resonance energy transfer (TR-FRET)
    • Calculate receptor activation based on GTPγS binding efficiency [1] [5]
  • Data Analysis:

    • Generate concentration-response curves for this compound and reference compounds
    • Calculate half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) values using nonlinear regression analysis
    • Express efficacy as percentage relative to reference agonists [1] [5]
Receptor Signaling Pathway

The following diagram illustrates the opioid receptor signaling pathway activated by this compound and the experimental principle of the GTP Gi binding assay:

G A This compound Binding B μ-Opioid Receptor (MOR) Activation A->B C Gαi Protein Activation B->C D GDP/GTP Exchange C->D E Adenylyl Cyclase Inhibition D->E H GTP Eu Cryptate Donor D->H GTPγS Binding F cAMP Production Reduction E->F G Cellular Effects Analgesia, Respiratory Depression F->G I GTP d2 Antibody Acceptor H->I Energy Transfer J TR-FRET Signal Detection I->J Signal Quantification

Figure 2: Opioid receptor signaling pathway and assay principle

Quantitative Pharmacological Data

Table 1: Opioid receptor activation profile of this compound

Opioid Receptor EC₅₀ (nM) Eₘₐₓ (% Reference) Reference Agonist Assay Type
μ-opioid receptor (MOR) 96.8 106% (vs. fentanyl) Fentanyl GTP Gi binding
μ-opioid receptor (MOR) 39.9 155% (vs. hydromorphone) Hydromorphone β-arrestin 2 recruitment
κ-opioid receptor (KOR) 380.4 13% (vs. U-50488) U-50488 GTP Gi binding
δ-opioid receptor (DOR) 1067 56% (vs. SNC-80) SNC-80 GTP Gi binding

[1] [4] [5]

Table 2: Comparative pharmacological profiles of this compound and reference opioids

Compound MOR EC₅₀ (nM) MOR Eₘₐₓ (%) Assay Type Relative Potency (vs. Morphine)
This compound 39.9-96.8 106-155% Multiple assays Higher
Methadone 50.3 152% β-arrestin 2 recruitment Similar
Fentanyl 9.35 100% (reference) β-arrestin 2 recruitment Substantially higher
Morphine 142 100% (reference) β-arrestin 2 recruitment Reference
Buprenorphine 1.35 23.2% β-arrestin 2 recruitment Higher (partial agonist)
Desmethylmoramide 1335 126% β-arrestin 2 recruitment Lower

[1] [4] [6]

The pharmacological data demonstrates that this compound functions as a potent MOR agonist with efficacy comparable to or exceeding that of methadone. [1] [4] Its activation pattern across opioid receptors is similar to methadone, characterized by strong agonistic effects at MOR, which likely mediates its analgesic properties while also conferring risks of respiratory depression and abuse potential. [1] [5] The relatively lower potency at KOR and DOR suggests a receptor activation profile selective for MOR, which may influence its side effect spectrum compared to non-selective opioid agonists. [1]

Analytical Applications and Implications

Forensic and Clinical Detection

The identification of specific biomarkers for this compound consumption has significant implications for clinical and forensic toxicology:

  • Recommended Biomarkers: EMDPB and EMDPBA are proposed as specific biomarkers for detecting this compound consumption due to their specificity and detection in authentic urine specimens. [1] [5]

  • Analytical Techniques: Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) provides the optimal analytical platform for comprehensive metabolite detection and confirmation. [1] [4]

  • Toxicological Interpretation: The presence of this compound and its metabolites in biological samples can be correlated with impairment and intoxication, with documented blood concentrations in fatalities ranging from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood. [1]

Public Health Significance

The emergence of this compound represents a continuing evolution of the synthetic opioid market, with specific public health concerns:

  • Overdose Risk: Despite having lower potency compared to fentanyl analogues, this compound still presents significant overdose risk, particularly when combined with other depressants like benzodiazepines or alcohol. [1] [4]

  • Treatment Challenges: The methadone-like structure of this compound suggests potential utility in opioid maintenance therapy, but also indicates possible withdrawal profiles similar to methadone, which may require specialized treatment approaches. [1]

  • Legal Status: As of 2025, this compound remains unregulated in many jurisdictions, though its structural similarity to Schedule II opioids may prompt future controls under analogue legislation in various countries. [1] [3]

Conclusion

The comprehensive metabolic and pharmacological characterization of this compound provides crucial insights for researchers, clinicians, and forensic professionals confronting the evolving challenge of novel synthetic opioids. The identification of EMDPB and EMDPBA as specific biomarkers of consumption enables more accurate detection of this compound use in clinical and forensic settings. The detailed experimental protocols presented for metabolite identification and receptor activation profiling establish robust methodologies for studying emerging synthetic opioids as they appear on illicit drug markets.

The pharmacological data confirms that this compound acts as a potent MOR agonist with efficacy comparable to methadone, explaining its abuse potential and association with fatal overdoses. Future research directions should include more extensive pharmacokinetic studies, investigation of drug-drug interactions, and development of point-of-care testing methods to enable rapid detection in clinical and harm reduction settings. The protocols and data presented in this application note provide a foundation for these further investigations and for the development of evidence-based public health responses to the emergence of this compound and related novel synthetic opioids.

References

In Silico Prediction of Dipyanone Metabolism: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction and Background

Dipyanone (N-pyrrolidino methadone) represents an emerging methadone-like synthetic opioid that has recently appeared on illicit drug markets, posing significant challenges to public health systems, forensic investigators, and clinical toxicologists. First identified in drug seizures in 2021, this compound has since been associated with several fatal intoxication cases in Germany and the United States, with documented blood concentrations ranging from 370 to 1400 ng/mL in postmortem specimens [1]. As a µ-opioid receptor (MOR) agonist with demonstrated potency comparable to methadone, this compound presents substantial risks of respiratory depression, central nervous system depression, and abuse potential [1]. The rapid emergence of non-fentanyl novel synthetic opioids like this compound on both darknet markets and the conventional illicit drug supply necessitates the development of robust analytical methods for their detection and metabolic characterization [2].

The application of in silico prediction methods in forensic toxicology has gained significant traction as a cost-effective and efficient strategy for investigating novel psychoactive substances (NPS), particularly when reference standards and experimental data are limited [3]. Computational toxicology approaches enable researchers to simulate metabolic pathways, predict potential toxic effects, and guide subsequent targeted analytical methods without immediate laboratory testing. For emerging substances like this compound, in silico methods provide a crucial first step in identifying specific biomarker metabolites that can serve as reliable indicators of consumption in clinical and forensic casework [1] [3]. This document presents comprehensive application notes and detailed experimental protocols for the in silico prediction and subsequent experimental validation of this compound metabolism, integrating computational approaches with in vitro hepatocyte incubation models and advanced analytical techniques.

Metabolic Pathways of this compound

Primary Metabolic Transformations

Research utilizing in silico predictions combined with in vitro human hepatocyte incubations has elucidated the principal metabolic pathways of this compound in humans. The dominant metabolic transformation occurs through pyrrolidine ring opening, resulting in the formation of N-butan-4-ol or N-butanoic acid intermediates. These compounds subsequently undergo cyclisation reactions to form two major metabolites: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA) [1]. These specific metabolites have been proposed as key biomarkers for detecting this compound consumption in forensic and clinical settings.

Additional metabolic transformations include hydroxylation at various molecular positions, reduction of ketone groups, and O-glucuronidation of hydroxylated metabolites, which represent phase II conjugation reactions that enhance water solubility and urinary excretion [1]. The proposed metabolic pathway of this compound can be visualized through the following schematic representation:

G This compound This compound Intermediate1 N-butan-4-ol compound This compound->Intermediate1 Pyrrolidine ring opening Intermediate2 N-butanoic acid compound This compound->Intermediate2 Pyrrolidine ring opening Hydroxylation Hydroxylation This compound->Hydroxylation Oxidation Reduction Reduction This compound->Reduction Reduction EMDPB 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) Intermediate1->EMDPB Cyclisation EMDPBA 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA) Intermediate2->EMDPBA Cyclisation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Conjugation

Comprehensive Metabolic Profile

The table below summarizes the major metabolic reactions of this compound, their characteristics, and proposed significance for analytical detection:

Table 1: Major Metabolic Reactions of this compound and Their Analytical Significance

Metabolic Reaction Key Metabolites Proposed Analytical Significance
Pyrrolidine ring opening N-butan-4-ol, N-butanoic acid intermediates Primary transformation pathway
Cyclisation EMDPB, EMDPBA Specific consumption biomarkers
Hydroxylation Mono- and di-hydroxylated derivatives Increased polarity for LC separation
Reduction Reduced ketone metabolites Minor pathway
O-glucuronidation Glucuronide conjugates Phase II metabolism; important for urine detection

The identification of EMDPB and EMDPBA as specific biomarkers of this compound consumption is particularly valuable for forensic and clinical applications, as these metabolites are unlikely to originate from other pharmaceutical substances or endogenous compounds, thereby providing high specificity for confirmatory analyses [1]. Additionally, the phase I and phase II metabolites collectively provide a comprehensive metabolic profile that can be utilized to extend the detection window of this compound consumption in biological specimens, especially in urine where conjugated metabolites tend to accumulate and persist longer than the parent compound.

Computational Prediction Protocol

In Silico Metabolite Prediction Workflow

The GLORYx prediction software provides an open-access platform for comprehensive metabolite prediction, leveraging both rule-based approaches and machine learning algorithms to simulate human metabolic transformations [1]. The protocol begins with the representation of the this compound molecular structure using the Simplified Molecular Input Line Entry System (SMILES), a line notation that encodes chemical structures as compact text strings suitable for computational processing. The SMILES string for this compound can be generated using chemical drawing software such as ChemSketch or accessed from publicly available chemical databases [1].

The computational prediction workflow involves sequential processing through the GLORYx platform, with specific parameter configurations to optimize prediction accuracy for novel synthetic opioids:

G SMILES Generate SMILES representation GLORYx GLORYx processing (Prediction score ≥25%) SMILES->GLORYx FirstGen First-generation metabolites GLORYx->FirstGen SecondGen Second-generation prediction FirstGen->SecondGen Reprocessing with GLORYx FinalList Final metabolite list SecondGen->FinalList Final score ≥25%

  • Input Preparation: Generate the SMILES string for this compound using chemical structure drawing software (e.g., ChemSketch v.2020.1.2 or similar). The structural representation should be verified for accuracy against certified reference material when available.

  • Initial Prediction Setup: Submit the SMILES string to the GLORYx online platform, selecting the following parameters:

    • Species: Human
    • Metabolism type: Combined phase I and phase II
    • Prediction threshold: 25% or higher
    • Maximum metabolites: 100
  • First-Generation Metabolite Prediction: Execute the initial prediction run, which will generate a list of potential phase I and phase II metabolites with associated prediction scores (0-100%). Retain all metabolites with prediction scores of 25% or higher for further processing [1].

  • Second-Generation Metabolite Prediction: To account for sequential metabolic transformations, reprocess the first-generation metabolites through GLORYx using the same parameters. Calculate the final prediction score for each second-generation metabolite by multiplying its score with that of its corresponding first-generation metabolite [1].

  • Result Compilation: Compile all metabolites with final prediction scores of 25% or higher into a comprehensive inclusion list for subsequent analytical verification. This list should include the molecular formula, accurate mass, and predicted fragmentation patterns for each metabolite.

Data Mining and Analysis

The predicted metabolites should be incorporated into LC-HRMS/MS data acquisition methods as an inclusion list to facilitate targeted screening. Additionally, the corresponding metabolic transformations should be added to the list of predicted transformations for automated data mining using software such as Compound Discoverer or XCMS Online [1]. Modern machine learning approaches such as graph attention networks (GAT) and hybrid frameworks that integrate both global and local molecular descriptors can further enhance prediction accuracy by identifying structurally relevant substructures that influence metabolic transformations [4].

Experimental Validation Methods

Hepatocyte Incubation Protocol

Cryopreserved human hepatocytes from ten-donor pools provide a robust in vitro model for studying this compound metabolism, as they maintain functional metabolic enzymes comparable to in vivo conditions. The following protocol details the incubation procedure:

4.1.1 Materials and Reagents
  • Pooled cryopreserved human hepatocytes (10-donor pool, Lonza)
  • Thawing medium (Lonza)
  • Supplemented William's Medium E (SWM) containing HEPES (2 mmol/L) and L-glutamine (20 mmol/L)
  • This compound standard (Cayman Chemical), prepared as 1 mg/mL solution in methanol
  • Trypan blue solution (0.4%)
  • Diclofenac (Sigma-Aldrich) as positive control
  • Acetonitrile (LC-MS grade) for protein precipitation
4.1.2 Hepatocyte Preparation and Incubation
  • Thawing: Rapidly thaw cryopreserved hepatocytes in 50 mL of pre-warmed (37°C) thawing medium.
  • Centrifugation: Centrifuge at 100 × g for 5 minutes, discard supernatant, and resuspend pellet in 50 mL of SWM.
  • Cell Viability Assessment: Mix 10 μL of cell suspension with 10 μL of trypan blue solution. Count viable cells (those excluding trypan blue) using a hemocytometer. Adjust cell concentration to 2 × 10^6 viable cells/mL with SWM.
  • Incubation Setup: In sterile 24-well culture plates, combine 250 μL hepatocyte suspension with 250 μL of this compound (20 μmol/L in SWM). Gently mix and incubate at 37°C for 3 hours.
  • Reaction Termination: Add 500 μL ice-cold acetonitrile to stop metabolic reactions, followed by centrifugation at 15,000 × g for 10 minutes.
  • Sample Storage: Transfer supernatants to clean tubes and store at -80°C until analysis [1].
4.1.3 Control Preparations
  • Negative controls: Include wells without SWM, without hepatocytes, or without this compound to exclude nonspecific reactions.
  • Positive controls: Incubate diclofenac (20 μmol/L) under identical conditions to confirm proper metabolic activity.
  • Time-zero controls: Stop reactions immediately after adding this compound (0-hour time point) to account for non-metabolic degradation.
Analytical Confirmation Using LC-HRMS/MS

Liquid chromatography-high resolution tandem mass spectrometry provides the specificity and sensitivity required to separate and identify this compound metabolites from complex biological matrices. The following method has been optimized for comprehensive metabolite detection:

4.2.1 Sample Preparation
  • Hepatocyte incubates: Evaporate 100 μL of supernatant to dryness under nitrogen at 37°C. Reconstitute in 100 μL of 0.1% formic acid in water:0.1% formic acid in acetonitrile (90:10, v/v).
  • Authentic urine specimens: Mix 100 μL urine with 200 μL acetonitrile, centrifuge, evaporate supernatant, and reconstitute in 100 μL of 0.1% formic acid in water:0.1% formic acid in acetonitrile (95:5, v/v).
  • Glucuronide hydrolysis: For conjugate analysis, incubate 100 μL urine with 10 μL ammonium acetate (pH 5.0) and 100 μL β-glucuronidase (5,000 units) for 90 minutes at 37°C prior to precipitation [1].
4.2.2 LC-HRMS/MS Parameters
  • Column: C18 reversed-phase (2.1 × 100 mm, 1.7 μm)
  • Mobile phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 15 minutes, hold 3 minutes
  • Flow rate: 0.3 mL/min
  • Ionization: Electrospray ionization (ESI) positive mode
  • Mass analyzer: Q-TOF or Orbitrap with resolution ≥35,000
  • Mass range: m/z 100-1000
  • Collision energy: Stepped (20, 40 eV)
4.2.3 Data Processing

Process acquired data using software capable of predicting potential metabolic transformations based on the parent compound structure. The specific transformations predicted for this compound should include:

  • Pyrrolidine ring opening
  • N-dealkylation
  • Hydroxylation
  • Reduction
  • Glucuronide conjugation

Pharmacological Profiling

Opioid Receptor Activation Assay

Understanding the pharmacodynamic profile of this compound is essential for assessing its abuse potential and toxicity risks. A GTP Gi binding assay provides a robust method for evaluating opioid receptor activation:

5.1.1 Materials and Equipment
  • MOR, DOR, and KOR membranes (Revvity)
  • GTP Gi Binding Assay Kit (Revvity) containing GTP Eu Cryptate reagent, GTP d2 antibody, GDP, MgCl₂, GTPγS, Gi protein control, and Stimulation Buffer
  • Reference agonists: Fentanyl (MOR), U-50488 (KOR), SNC-80 (DOR)
  • Homogeneous Time-Resolved Fluorescence (HTRF) compatible microplate reader
  • Black 384-well microplates
5.1.2 Assay Protocol
  • Receptor Preparation: Thaw MOR, DOR, and KOR membranes on ice and dilute in Stimulation Buffer to appropriate concentration.
  • Ligand Dilution: Prepare serial dilutions of this compound (10^-12 to 10^-5 M) and reference agonists in Stimulation Buffer.
  • Reaction Setup: In each well, combine:
    • 10 μL membrane preparation
    • 10 μL ligand dilution
    • 10 μL GTP Eu Cryptate reagent
    • 10 μL GTP d2 antibody
  • Incubation: Incubate plates for 30-60 minutes at room temperature protected from light.
  • Detection: Measure HTRF signal at 620 nm and 665 nm following excitation at 337 nm.
  • Data Analysis: Calculate response ratios (665 nm/620 nm) and normalize to maximum response induced by reference agonists [1].
5.1.3 Data Interpretation

The half-maximal effective concentration (EC₅₀) and maximum effect (E_max) should be calculated using four-parameter nonlinear regression. This compound's receptor activation profile can be compared to reference agonists to determine relative potency and efficacy:

Table 2: Opioid Receptor Activation Profile of this compound

Opioid Receptor EC₅₀ (nM) E_max (% Reference) Reference Agonist
MOR (µ) 96.8 106% Fentanyl
KOR (κ) 380.4 13% U-50488
DOR (δ) 1067 56% SNC-80

This pharmacological profiling confirms that this compound functions primarily as a MOR agonist with a pattern similar to methadone, explaining its potent analgesic effects and potential for inducing respiratory depression [1].

Molecular Docking Simulations

Computational docking studies provide structural insights into this compound's receptor interactions, which can inform the design of antagonists and help understand the structural determinants of its activity:

  • Protein Preparation: Obtain MOR crystal structure (e.g., PDB ID: 4DKL) and prepare by removing water molecules, adding hydrogen atoms, and optimizing protonation states.
  • Ligand Preparation: Generate 3D structures of this compound and its major metabolites using energy minimization techniques.
  • Docking Simulation: Perform molecular docking using AutoDock Vina or UCSF Chimera with the following parameters:
    • Grid box centered on the orthosteric binding site
    • Exhaustiveness value of 16
    • Maximum number of poses: 20
  • Analysis: Evaluate binding poses, interaction patterns, and calculate binding energies to predict relative affinities of metabolites [5].

Applications and Implementation

The integrated computational and experimental protocols outlined in this document have significant practical applications in forensic toxicology, clinical case interpretation, and public health surveillance:

  • Toxicological Screening: The identified metabolites EMDPB and EMDPBA serve as specific biomarkers for confirmatory testing in suspected this compound intoxication cases, particularly when the parent compound is no longer detectable [1].

  • Case Interpretation: Quantitative data on this compound concentrations in biological specimens (80-5500 ng/mL in urine, 720-1400 ng/mL in blood) provides reference points for evaluating impairment and cause of death in forensic investigations [1].

  • Harm Reduction: Pharmacological data demonstrating this compound's potent MOR agonism supports the need for expanded naloxone distribution and education regarding the risks of synthetic opioids, particularly those marketed as "safer" alternatives to fentanyl [2].

  • Regulatory Science: Metabolic and pharmacological data can inform scheduling decisions and analog legislation aimed at controlling emerging synthetic opioids before they become widespread public health threats [5].

The implementation of these protocols enables toxicology laboratories to rapidly respond to the emergence of novel synthetic opioids by providing a structured framework for comprehensive metabolic and pharmacological characterization. This approach aligns with the growing field of in silico forensic toxicology, which leverages computational methods to supplement traditional analytical techniques, particularly when reference standards are unavailable or when dealing with novel structural analogs [3].

Conclusion

The integration of in silico prediction methods with targeted in vitro studies provides a powerful framework for characterizing the metabolic fate and pharmacological activity of emerging synthetic opioids like this compound. The protocols detailed in this document enable researchers to efficiently identify specific biomarker metabolites, elucidate structure-activity relationships, and assess potential health risks associated with new psychoactive substances. As the landscape of illicit synthetic opioids continues to evolve, with non-fentanyl compounds increasingly appearing on darknet markets and in street drug supplies, these methodologies will become increasingly vital for public health protection, forensic investigation, and clinical toxicology practice [2]. The continued refinement of computational prediction tools, particularly through the incorporation of machine learning algorithms and graph-based neural networks, promises to further enhance the accuracy and efficiency of metabolic pathway prediction for novel synthetic opioids [4].

References

In Vitro Hepatocyte Incubation Protocol for Dipyanone Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a method to identify specific metabolite biomarkers of dipyanone consumption, which is crucial for clinical and forensic toxicology [1].

Materials and Reagents
  • Chemicals:
    • This compound pure standard: Prepare a 1 mg/mL stock solution in methanol. Store at -20°C [1].
    • Supplemented William's Medium E (SWM): William's Medium E containing 2 mmol/L HEPES buffer and 20 mmol/L L-glutamine [1].
    • Cryopreserved Human Hepatocytes: Pooled from ten donors. Ensure viability is >80% as determined by the trypan blue exclusion method [1] [2].
    • Incubation Stop Solution: Ice-cold acetonitrile (HPLC/MS grade) [1].
    • Positive Control: Diclofenac (to confirm proper metabolic activity in the hepatocytes) [1].
Equipment
  • Sterile 24-well culture plates
  • CO₂ incubator (set to 37°C, 5% CO₂)
  • Centrifuge
  • Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) system
Step-by-Step Procedure

Step 1: Hepatocyte Thawing and Preparation

  • Thaw cryopreserved pooled human hepatocytes rapidly in a 37°C water bath.
  • Transfer the cell suspension into 50 mL of pre-warmed thawing medium.
  • Centrifuge at 100 × g for 5 minutes. Discard the supernatant.
  • Resuspend the cell pellet in 50 mL of SWM and repeat the centrifugation step.
  • Resuspend the final pellet in a small volume of SWM and determine cell viability using trypan blue exclusion.
  • Adjust the cell density to a concentration of 2 × 10⁶ viable cells/mL using SWM [1].

Step 2: Incubation Setup

  • Gently mix 250 µL of the hepatocyte suspension with 250 µL of this compound (final concentration of 20 µmol/L in SWM) in a sterile 24-well plate [1] [2].
  • Include the following controls in parallel:
    • Negative controls: Incubations without hepatocytes, without SWM, or without this compound to rule out non-specific reactions [1].
    • Positive control: Incubate hepatocytes with a known metabolizable compound like diclofenac to ensure metabolic competency [1].

Step 3: Incubation and Termination

  • Incubate the plates at 37°C for 3 hours in a CO₂ incubator [1].
  • After incubation, immediately stop the metabolic reactions by adding 500 µL of ice-cold acetonitrile to each well.
  • Centrifuge the plates at 15,000 × g for 10 minutes to precipitate proteins and cell debris.
  • Carefully collect the supernatants and store them at -80°C until LC-HRMS/MS analysis [1].
Analytical Method: LC-HRMS/MS Analysis

Sample Preparation:

  • Thaw the incubated samples at room temperature.
  • Mix 100 µL of the supernatant with 100 µL of acetonitrile.
  • Centrifuge at 15,000 × g for 10 minutes.
  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 37°C.
  • Reconstitute the dried residue with 100 µL of a mobile phase mixture (e.g., 0.1% formic acid in water : 0.1% formic acid in acetonitrile, 90:10 v/v).
  • Centrifuge again and transfer the final supernatant to vials for LC-HRMS/MS analysis [2].

Data Mining: Use software-aided data mining to identify potential metabolites. Predict phase I and II metabolites in silico (e.g., using GLORYx software) and add the predicted transformations to an inclusion list for targeted analysis [1].

Key Experimental Data and Findings

The table below summarizes the quantitative data on this compound's opioid receptor activation and its major metabolites identified using the above protocol.

Table 1: this compound Pharmacodynamic and Metabolic Profile

Parameter Finding Experimental Context
µ-Opioid Receptor (MOR) Activation (EC₅₀) 96.8 nM GTP Gi binding assay; similar potency to methadone [1].
MOR Efficacy (Eₘₐₓ) 106% (of fentanyl) Full agonist at MOR [1].
Major Metabolic Reactions Pyrrolidine ring opening, hydroxylation, reduction, O-glucuronidation Identified via human hepatocyte incubations and LC-HRMS/MS [1].
Proposed Specific Biomarkers EMDPB, EMDPBA Formed via pyrrolidine ring opening and cyclization; recommended for consumption detection [1].

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the complete experimental workflow and the primary metabolic pathway of this compound.

cluster_controls Control Incubations start Start Experiment hepatocyte Thaw & Prepare Pooled Human Hepatocytes start->hepatocyte incubate Incubate with this compound (20 µM, 3h) hepatocyte->incubate stop Stop Reaction (Ice-cold ACN) incubate->stop neg Negative Controls incubate->neg pos Positive Control (Diclofenac) incubate->pos analyze LC-HRMS/MS Analysis stop->analyze mine Software-Aided Data Mining analyze->mine end Identify Metabolites & Biomarkers mine->end

Diagram 1: Experimental workflow for in vitro hepatocyte incubation of this compound, including essential control setups.

This compound This compound (Parent Compound) pyrrolidine_open Pyrrolidine Ring Opening This compound->pyrrolidine_open Primary Pathway hydroxylation Hydroxylation This compound->hydroxylation reduction Reduction This compound->reduction glucuronidation O-Glucuronidation This compound->glucuronidation EMDPB EMDPB pyrrolidine_open->EMDPB Cyclization EMDPBA EMDPBA pyrrolidine_open->EMDPBA Oxidation

Diagram 2: Major metabolic pathways of this compound in human hepatocytes. EMDPB and EMDPBA are proposed as specific biomarkers for consumption [1].

Application Notes for Researchers

  • Model Justification: Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they retain complete morphology, consistent enzyme levels, and metabolic activity most reflective of the in vivo liver environment [3] [4].
  • Biomarker Utility: The identified metabolites, particularly EMDPB and EMDPBA, serve as crucial biomarkers. They can be applied to screen for this compound use in authentic urine and blood specimens from clinical and forensic cases, improving detection accuracy [1].
  • Toxicological Relevance: The receptor activation data confirms this compound is a potent full agonist at the MOR. This validates the significant health risks associated with its use, including central nervous system and respiratory depression, and highlights the importance of its pharmacological characterization [1].

References

Comprehensive Pharmacological Profiling of Dipyanone: Receptor Activation Assays and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The emergence of novel synthetic opioids (NSOs) has significantly complicated ongoing efforts to combat the opioid crisis worldwide. Among these newly identified substances, dipyanone represents a concerning development as a methadone-like synthetic opioid first identified in drug seizures in 2021 and subsequently detected in postmortem cases. [1] This synthetic opioid belongs to an emerging class of non-fentanyl NSOs that have appeared following the comprehensive scheduling of fentanyl analogues in many countries. The rapid proliferation of such compounds creates urgent needs for public health officials, toxicologists, and law enforcement agencies to understand their pharmacological properties and potential health risks. [1] [2]

This compound poses substantial risks to public health due to its structural similarity to methadone, a potent prescription opioid agonist, suggesting comparable potential for respiratory depression, addiction, and fatal overdose. [3] Recent data from the European Union Drugs Agency (EUDA) indicates that 81 different NSOs have been reported on the illicit drug market since 2009, with non-fentanyl opioids like this compound representing an emerging threat. [2] The detection of this compound in multiple fatal overdose cases underscores the importance of thorough pharmacological characterization to inform clinical treatment, forensic analysis, and public health interventions. [1]

This application note provides detailed methodological protocols for assessing this compound's receptor activation profile and signaling pathways, with comprehensive quantitative data presented in structured tables and visual representations of experimental workflows. These protocols are designed to assist researchers in reproducing these essential assays to advance understanding of this emerging synthetic opioid's mechanism of action and support the development of appropriate medical countermeasures.

Receptor Activation Profiling

Quantitative Pharmacological Assessment

This compound's opioid receptor activation has been characterized through multiple assay systems, revealing a profile similar to methadone with potent agonism at the μ-opioid receptor (MOR) and weaker activity at κ-opioid (KOR) and δ-opioid (DOR) receptors. The following table summarizes the comprehensive receptor activation data obtained from GTP Gi binding assays: [1]

Table 1: this compound Opioid Receptor Activation Profile Based on GTP Gi Binding Assay

Opioid Receptor EC₅₀ (nM) Eₘₐₓ (% vs Reference) Reference Agonist Assay Type
μ-opioid (MOR) 96.8 106% (vs fentanyl) Fentanyl GTP Gi Binding
κ-opioid (KOR) 380.4 13% (vs U-50488) U-50488 GTP Gi Binding
δ-opioid (DOR) 1067 56% (vs SNC-80) SNC-80 GTP Gi Binding

Additional characterization using a β-arrestin 2 recruitment assay provides complementary data on this compound's activity, allowing comparison with other opioids and its structural analog methadone:

Table 2: Comparative MOR Activation of this compound and Reference Opioids (β-arrestin 2 Recruitment Assay) [3] [4]

Compound EC₅₀ (nM) Eₘₐₓ (% vs Hydromorphone) Receptor Assay Type
This compound 39.9 155% MOR β-arrestin 2
Methadone 50.3 152% MOR β-arrestin 2
Fentanyl 9.35 Not specified MOR β-arrestin 2
Morphine 142 98.6-100% MOR β-arrestin 2
Buprenorphine 1.35 23.2% MOR β-arrestin 2
Norbuprenorphine 2.94 162% MOR β-arrestin 2

The data indicate that this compound exhibits comparable potency and efficacy to methadone at the MOR, with approximately 2.6-fold greater potency than morphine in the β-arrestin recruitment assay. [3] [4] While less potent than fentanyl, this compound's high efficacy at MOR (exceeding 100% relative to hydromorphone) suggests it functions as a strong agonist at this receptor, consistent with its potential to induce potent analgesic effects alongside significant risks of respiratory depression and abuse potential. [1] [3]

Experimental Protocols

GTP Gi Binding Assay for Opioid Receptor Activation
3.1.1 Principle and Scope

The homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay provides a robust method for quantifying agonist-induced activation of opioid receptors by measuring the replacement of GDP with GTP at the Gα subunit. This protocol details the steps for assessing compound activity at human MOR, KOR, and DOR using commercially available assay kits. The method is applicable for determining EC₅₀ values (potency) and Eₘₐₓ values (efficacy) of test compounds relative to reference agonists. [1] [5]

3.1.2 Materials and Reagents
  • Membrane Preparations: Human MOR, DOR, and KOR membrane preparations (Revvity)
  • Assay Kit: GTP Gi Binding Assay Kit (Revvity) containing:
    • GTP Eu Cryptate reagent
    • GTP d2 antibody
    • GDP
    • Magnesium chloride (MgCl₂)
    • GTPγS
    • Gi protein control
    • Stimulation Buffer
  • Test Compounds: this compound and reference agonists (fentanyl for MOR, U-50488 for KOR, SNC-80 for DOR) prepared as 1 mg/mL stock solutions in DMSO
  • Equipment: Microplate reader capable of time-resolved fluorescence measurements
3.1.3 Step-by-Step Procedure
  • Membrane Preparation: Thaw opioid receptor membrane preparations on ice and dilute in Stimulation Buffer to a concentration of 0.5-1.0 μg protein/μL.

  • Compound Dilution: Prepare serial dilutions of this compound and reference agonists in Stimulation Buffer, typically ranging from 10⁻¹² M to 10⁻⁵ M, with a final DMSO concentration not exceeding 0.1%.

  • Reaction Setup: In a 96-well assay plate, combine:

    • 10 μL diluted membrane preparation
    • 10 μL test compound or reference agonist
    • 10 μL GTP Eu Cryptate reagent (diluted according to manufacturer instructions)
    • 10 μL GTP d2 antibody (diluted according to manufacturer instructions)
    • 10 μL GDP/MgCl₂ solution (final concentration: 10 μM GDP, 5 mM MgCl₂)
  • Incubation: Seal the plate and incubate for 30-60 minutes at room temperature protected from light.

  • Signal Detection: Measure time-resolved fluorescence at 620 nm and 665 nm using a compatible microplate reader.

  • Data Analysis: Calculate the 665 nm/620 nm fluorescence ratio for each well. Plot concentration-response curves and determine EC₅₀ and Eₘₐₓ values using appropriate curve-fitting software (e.g., four-parameter logistic equation).

β-Arrestin 2 Recruitment Assay
3.2.1 Principle and Scope

The β-arrestin 2 recruitment assay provides an alternative method for assessing MOR activation through measurement of β-arrestin recruitment to the activated receptor. This approach utilizes a Nano-Glo Live Cell Assay System in HEK293T cells expressing MOR and provides complementary data to G protein-based assays, potentially offering insights into biased agonism. [3] [4]

3.2.2 Materials and Reagents
  • Cell Line: HEK293T cells expressing MOR
  • Assay System: Nano-Glo Live Cell Assay System (Promega) containing:
    • Nano-Glo Live Cell Substrate
    • Nano-Glo LCS Dilution Buffer
  • Culture Medium: DMEM (GlutaMAX) supplemented with 10% FBS and 1% penicillin-streptomycin
  • Test Compounds: this compound, methadone, and reference agonists prepared as stock solutions in DMSO
3.2.3 Step-by-Step Procedure
  • Cell Preparation: Seed HEK293T cells expressing MOR in poly-D-lysine coated 96-well plates at a density of 50,000 cells/well and culture for 24 hours.

  • Compound Application: Prepare serial dilutions of this compound and reference compounds in Opti-MEM I Reduced Serum Medium. Replace cell culture medium with compound solutions.

  • Substrate Addition: Prepare working solution of Live Cell Substrate by diluting 100X substrate 1:100 in LCS Dilution Buffer. Add substrate solution to each well (1:1 volume ratio).

  • Incubation: Incubate plate for 60-90 minutes at 37°C protected from light.

  • Luminescence Detection: Measure luminescence using a microplate luminometer.

  • Data Analysis: Normalize data to hydromorphone response (100%) and vehicle control (0%). Plot concentration-response curves and calculate EC₅₀ and Eₘₐₓ values using appropriate nonlinear regression analysis.

Signaling Pathways

Opioid Receptor Signaling Cascade

Opioid receptors belong to the class A G-protein-coupled receptors (GPCRs) and signal primarily through Gᵢ/G₀ proteins upon activation by endogenous or synthetic ligands. [6] The following diagram illustrates the core signaling pathway activated by this compound through MOR engagement:

G This compound This compound MOR MOR This compound->MOR Binds Gi_Go Gi_Go MOR->Gi_Go Activates AC AC Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Reduces Cellular_Effects Cellular_Effects PKA->Cellular_Effects Alters

Figure 1: this compound MOR Signaling Pathway

The activation cascade begins with this compound binding to the extracellular domain of MOR, inducing conformational changes that facilitate coupling with Gᵢ/G₀ proteins. [6] This interaction triggers the exchange of GDP for GTP on the Gα subunit, leading to dissociation of the Gβγ complex. The liberated Gβγ subunits directly inhibit adenylyl cyclase (AC), reducing conversion of ATP to cyclic AMP (cAMP) and consequently decreasing protein kinase A (PKA) activity. [6] This signaling pathway mediates this compound's primary pharmacological effects, including analgesia, euphoria, and potentially respiratory depression. [1] [6]

Additionally, activated MOR can stimulate phosphatidylinositol-3 kinase (PI3K) and MAP kinase pathways, while the Gβγ subunits directly regulate various ion channels, including potassium channels (GIRK) and calcium channels. [6] The inhibition of voltage-gated calcium channels reduces neurotransmitter release, while the activation of GIRK channels hyperpolarizes neurons, collectively contributing to the neuroinhibitory effects characteristic of opioid agonists. Following initial activation, MOR signaling is terminated through phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin recruitment, receptor internalization, and subsequent recycling or degradation. [6]

Discussion

Interpretation of Findings

The comprehensive receptor profiling data indicates that this compound functions as a high-efficacy MOR agonist with a pharmacological profile closely resembling methadone. The EC₅₀ values of 39.9 nM in the β-arrestin recruitment assay and 96.8 nM in the GTP Gi binding assay confirm this compound's high potency at MOR, approximately 2-3 times more potent than morphine but less potent than fentanyl. [1] [3] The Emax values exceeding 100% relative to reference agonists suggest that this compound is a full agonist at MOR with potentially significant abuse liability and respiratory depression risks, consistent with its involvement in fatal overdose cases. [1] [2]

The marked difference in this compound's efficacy between MOR and KOR/DOR (106% vs. 13-56%) indicates receptor selectivity favoring MOR, which aligns with classical opioid agonist profiles. [1] This selectivity may influence both the therapeutic and adverse effect profiles, though the potent MOR activation remains concerning from a public health perspective. The detection of this compound in postmortem cases with blood concentrations ranging from 370 ng/mL to 1400 ng/mL provides evidence of its lethal potential, particularly when combined with other central nervous system depressants like benzodiazepines. [2] [3]

Toxicological Relevance

From a clinical and forensic perspective, the identification of specific metabolite biomarkers for this compound consumption represents a critical advancement for toxicological screening. The major metabolites EMDPB and EMDPBA, produced through pyrrolidine ring opening, serve as specific biomarkers that can extend the detection window for this compound use. [1] [2] Understanding this compound's metabolic fate enhances the capability of forensic laboratories to accurately identify consumption, particularly in cases where the parent compound may be present at low concentrations.

The opioid receptor activation data provides crucial insights for clinical management of this compound intoxications. The strong MOR agonism suggests that naloxone should be effective in reversing respiratory depression, though potentially requiring higher doses or repeated administration due to this compound's high receptor affinity. Additionally, healthcare providers should be aware of the potential for prolonged effects given this compound's structural similarity to methadone, which has an extended duration of action compared to shorter-acting opioids like fentanyl.

Conclusion

This compound represents an emerging public health threat as a potent MOR agonist with similar efficacy to methadone. The comprehensive receptor profiling protocols and data presented in this application note provide researchers with essential methodologies for characterizing this and other novel synthetic opioids. The GTP Gi binding and β-arrestin recruitment assays offer complementary approaches for evaluating both potency and efficacy at opioid receptors, supporting drug development and forensic investigation efforts.

Future research should focus on in vivo characterization of this compound's effects, including its respiratory depression potential, abuse liability, and interaction with other commonly co-used substances. Additionally, further investigation of its metabolic profile and the potential pharmacological activity of its major metabolites would provide a more comprehensive understanding of its toxicological impact. As the synthetic opioid market continues to evolve, robust pharmacological assessment protocols remain essential for informing public health responses and clinical interventions.

References

GTP Gi binding assay dipyanone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The emergence of novel synthetic opioids (NSOs) like dipyanone presents significant challenges to public health and analytical science [1]. This compound is a methadone-like synthetic opioid first identified on the illicit drug market in 2021 and has since been involved in several fatal intoxications [1] [2]. As a µ-opioid receptor (MOR) agonist, it poses substantial health risks, including central nervous system and respiratory depression, with a demonstrated abuse and dependence potential [1].

Understanding the pharmacological properties of such NSOs is crucial for risk assessment and clinical intervention. The GTP Gi binding assay is a key functional tool used to characterize the potency and efficacy of compounds at G protein-coupled receptors (GPCRs), including opioid receptors [3] [4]. This document provides detailed application notes and a protocol for using a modern, non-radioactive Homogeneous Time-Resolved Fluorescence (HTRF)-based GTP Gi binding assay to profile this compound.

This compound Pharmacological Profile & Metabolism

Receptor Activation Profile

Research using the HTRF GTP Gi binding assay has quantified the activation of this compound at the three main opioid receptors. The table below summarizes its half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) compared to reference agonists [1] [2].

Table 1: this compound Opioid Receptor Activation Profile

Opioid Receptor This compound EC₅₀ (nM) This compound Eₘₐₓ (% of Reference) Reference Agonist (Eₘₐₓ = 100%)
µ (MOR) 96.8 106% Fentanyl
κ (KOR) 380.4 13% U-50488
δ (DOR) 1067 56% SNC-80

This data demonstrates that this compound is a potent and full agonist at the MOR, with a receptor activation pattern similar to methadone. Its activity at KOR and DOR is considerably weaker, indicating a selective MOR activation profile [1].

Metabolic Pathways and Biomarkers

Identifying consumption biomarkers is critical for toxicological screening. The primary metabolic pathways of this compound in humans have been characterized as follows [1]:

  • Primary Pathway: Opening of the pyrrolidine ring to form N-butan-4-ol or N-butanoic acid compounds, followed by cyclisation.
  • Key Metabolites: The cyclisation products are 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).
  • Secondary Transformations: Hydroxylation, reduction, and O-glucuronidation.

It is recommended to use EMDPB and EMDPBA as specific urinary biomarkers for detecting this compound consumption [1].

HTRF GTP Gi Binding Assay Protocol

Assay Principle and Advantages

The HTRF GTP Gi binding assay detects upstream Gi protein activity upon GPCR activation in membrane extracts [5]. The principle relies on a FRET (Förster Resonance Energy Transfer) signal between two labeled reagents:

  • A cryptate-labelled GTP analog that binds to activated Gαi proteins.
  • A d2-labelled antibody specific to the Gαi subunit.

When the receptor is activated by an agonist, the GTP analog binds to the Gαi protein. The subsequent recognition by the d2-labeled antibody brings the cryptate donor and d2 acceptor into proximity, generating a FRET signal proportional to the concentration of active Gi protein [5].

This HTRF-based assay is non-radioactive, has a no-wash, homogenous format, and is suitable for high-throughput pharmacological characterization [5] [6].

Graphical Workflow

The following diagram illustrates the core steps and decision points in the experimental protocol for a GTP Gi binding assay.

start Assay Preparation opt Buffer & Membrane Optimization start->opt step1 1. Add Test Compounds & Agonist opt->step1 step2 2. Add Detection Reagents: Eu-GTP & anti-Gαi-d2 Ab step1->step2 step3 3. Add Membrane Extract step2->step3 step4 4. Incubate for 3H or ON at Room Temperature step3->step4 step5 5. Read HTRF Signal (No Wash Step) step4->step5 end Data Analysis step5->end

Materials and Reagents
  • Kit Components: HTRF GTP / Gi protein Binding Kit (Revvity, #62GTPPEB) [5].
  • Membrane Models: Commercially available MOR, DOR, and KOR membrane preparations (e.g., from Revvity) [1] [7].
  • Compounds: Pure standard of this compound (e.g., Cayman Chemical). Prepare stock solutions in DMSO and subsequent dilutions in assay buffer [1].
  • Equipment: Plate reader capable of measuring HTRF/TR-FRET signals.
Step-by-Step Procedure
  • Assay Buffer Preparation: Use the provided Stimulation Buffer. Optimization is critical. Supplement with MgCl₂ (e.g., 50 mM) and GDP (e.g., 0.5 µM) as determined during optimization [5].
  • Plate Preparation: In a white 96-well plate, add test compounds (e.g., this compound) and reference agonists/antagonists at the desired concentrations [5].
  • Add Detection Reagents: Add the cryptate-labeled GTP analog and the d2-labeled anti-Gαi antibody to all wells [5].
  • Initiate Reaction: Add the prepared membrane extract to each well. The final assay volume is typically 20 µL [5].
  • Incubation: Seal the plate and incubate at room temperature for 3 hours or overnight (as optimized) [5].
  • Signal Detection: Read the HTRF signal on a compatible plate reader without any washing steps. The signal ratio (665 nm / 620 nm) is used for analysis [5].
Critical Optimization Steps

A key advantage of this assay is the ability to measure receptor activation specifically through Gi proteins. However, the following parameters must be optimized for each membrane model to achieve a robust signal-to-background (S/B) ratio [3] [5]:

  • Membrane Concentration: Test a range (e.g., 2.5 - 10 µg per well) to find the optimal amount.
  • GDP Concentration: Gi/o-coupled receptors require GDP to lower basal activity. Test concentrations from 0 to 10 µM for transfected cell membranes.
  • Mg²⁺ Concentration: Mg²⁺ is essential for agonist stimulation. Test a range of 1 to 10 mM.
  • NaCl Concentration: Test a range of 0 to 200 mM. Lower NaCl can increase basal activity, which is useful for detecting inverse agonists.

Failure to optimize these parameters can result in a biased assay with no detectable agonist-induced signal [5].

Discussion and Applications

The HTRF GTP Gi binding assay provides a direct and proximal measure of GPCR activation. Compared to downstream signaling assays (e.g., cAMP inhibition or Ca²⁺ mobilization), it has a lower receptor reserve, making it particularly useful for differentiating between full and partial agonists [3] [4].

For this compound, this assay has confirmed its role as a potent and efficacious MOR agonist, which directly explains its abuse potential and the health risks associated with its use, such as fatal respiratory depression [1]. The metabolic biomarkers (EMDPB and EMDPBA) identified in parallel studies are vital for extending these laboratory findings to forensic and clinical toxicology, enabling the confirmation of this compound consumption in casework [1].

References

MOR-β-arrestin 2 Interaction: Mechanisms & Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

The recruitment of β-arrestin 2 to the MOR is a critical step in receptor regulation and signaling. This process is primarily driven by the agonist-induced phosphorylation of the receptor's C-terminal tail, specifically within a key motif: 370TREHPSTANT379 [1].

The phosphorylation at this site is hierarchical and sequential [1]:

  • Ser375 is the primary phosphorylation site, modified by both GRK2/3 and GRK5/6 subfamilies.
  • Thr370, Thr376, and Thr379 are subsequent phosphorylation sites. Robust phosphorylation at Thr376 and Thr379 is exclusively mediated by the GRK2/3 subfamily of kinases [1].

The completeness of this phosphorylation "barcode" directly influences the stability and extent of β-arrestin 2 recruitment. High-efficacy agonists like DAMGO and fentanyl promote multi-site phosphorylation, leading to strong β-arrestin 2 recruitment. In contrast, lower-efficacy agonists like morphine primarily induce phosphorylation only at Ser375, resulting in weak β-arrestin 2 interaction [1].

Experimental Data on MOR Phosphorylation and β-arrestin 2 Recruitment

The table below summarizes core data on how different agonists and GRK kinases influence MOR phosphorylation and β-arrestin 2 recruitment.

Table 1: Agonist and GRK-Dependent Phosphorylation and β-arrestin 2 Recruitment at the MOR

Agonist (Efficacy) GRK Subfamily Phosphorylation Sites within 370TREHPSTANT379 β-arrestin 2 Recruitment Key Experimental Findings
DAMGO / Fentanyl (High) GRK2/3 Thr370, Ser375, Thr376, Thr379 Robust recruitment [1] In ΔGRK5/6 cells, phosphorylation and recruitment still occur, but are reduced [1].
GRK5/6 Thr370, Ser375 Moderate recruitment In ΔGRK2/3 cells, phosphorylation of Thr376/Thr379 and recruitment are abolished [1].
Morphine (Low) GRK2/3 (Minimal) Minimal recruitment [1] Morphine poorly engages GRK2/3, leading to incomplete phosphorylation [1].
GRK5/6 Ser375 Very weak / minimal recruitment [1] Primary pathway for morphine-induced phosphorylation; insufficient for robust β-arrestin 2 recruitment [1].

Application Note: β-arrestin 2 Recruitment Assay for MOR

This protocol outlines a method to quantitatively measure β-arrestin 2 recruitment to the MOR in live cells using NanoLuc Binary Technology (NanoBiT), based on assays used in recent studies [2] [3].

1. Key Reagents and Equipment

  • Cell Line: HEK293 cells are commonly used. For mechanistic studies, consider using CRISPR/Cas9-engineered GRK knockout lines (e.g., ΔGRK2/3, ΔGRK5/6) [1].
  • Plasmids:
    • MOR Plasmid: Wild-type or mutant (e.g., phospho-deficient Ser/Thr to Ala mutations) [1].
    • β-arrestin 2-SmBiT Fusion: β-arrestin 2 fused to the small fragment (SmBiT, 1.3 kDa) of NanoLuc [2] [3].
    • Membrane-Targeted LgBiT: The large fragment (LgBiT, 18 kDa) of NanoLuc fused to a plasma membrane-targeting sequence (e.g., CAAX motif) [3].
  • Compounds: Agonists (DAMGO, fentanyl, morphine), antagonists (e.g., naloxone), and GRK inhibitors (e.g., Compound 101 for GRK2/3) [1].
  • Substrate: Nano-Glo Live Cell Assay Reagent.
  • Equipment: Luminometer compatible with live-cell assays.

2. Experimental Workflow

  • Day 1-2: Cell Seeding and Transfection

    • Seed HEK293 cells in an appropriate multi-well plate (e.g., 96-well white walled) for luminescence reading.
    • Transfect cells with a balanced mixture of the MOR plasmid, β-arrestin 2-SmBiT plasmid, and membrane-LgBiT plasmid.
  • Day 3: Assay Execution

    • Equilibration: Replace culture media with a buffered assay solution.
    • Inhibitor Pre-treatment (Optional): If testing kinase dependence, pre-treat cells with inhibitors for 15-30 minutes.
    • Substrate Addition: Add the Nano-Glo Live Cell Assay Reagent.
    • Baseline Reading: Measure luminescence for a short period to establish baseline.
    • Agonist Stimulation: Add agonists and continue measuring luminescence for 30-60 minutes. Include vehicle controls and antagonist controls for specificity.

3. Data Analysis

  • Normalize luminescence data to baseline or vehicle-treated controls.
  • Plot time-course curves of luminescence (reflecting β-arrestin 2 recruitment).
  • Calculate peak responses or area under the curve (AUC) to determine agonist efficacy and potency.
  • Use site-directed mutagenesis of MOR phospho-sites to confirm the molecular determinants of recruitment [1].

MOR Signaling and β-arrestin 2 Recruitment Pathway

The following diagram illustrates the core signaling pathway that leads to β-arrestin 2 recruitment at the MOR, integrating the key concepts of GRK-specific phosphorylation.

Research Implications and Notes

The cellular complement of GRK isoforms is a critical determinant of β-arrestin 2 recruitment. The expression levels of GRK2/3 versus GRK5/6 in different tissues can significantly influence the functional response to an opioid agonist [1].

The role of β-arrestin 2 in mediating adverse effects of MOR agonists, such as respiratory depression, is an area of active debate. Recent studies using β-arrestin 2 knockout mice have shown that its absence does not significantly impact morphine-induced respiratory depression, suggesting that G protein signaling may play a more dominant role in this side effect [4] [5].

References

Chemical and Pharmacological Profile of Dipyanone

Author: Smolecule Technical Support Team. Date: February 2026

Dipyanone is a new synthetic opioid (NSO) with a structure and pharmacological profile similar to methadone [1] [2]. It was first identified on the illicit drug market in 2021 and has been involved in fatal intoxication cases [1].

The table below summarizes its core chemical and pharmacological characteristics:

Property Description
IUPAC Name 4,4-diphenyl-6-pyrrolidin-1-yl-heptan-3-one [2]
Molecular Formula C₂₃H₂₉NO [2]
Molecular Weight 335.5 g/mol [2]
Appearance White solid material [2]
MOR Potency (EC₅₀) 39.9 nM [3] [4] / 96.8 nM [1]
MOR Efficacy (Eₘₐ₅) 155% (vs. hydromorphone) [3] [4] / 106% (vs. fentanyl) [1]
Primary Risk CNS and respiratory depression, abuse potential [1]

Analytical Characterization and Metabolism

Understanding the metabolic pathways of this compound is crucial for developing accurate detection assays in biological specimens.

Metabolic Pathways and Biomarkers

A 2025 study investigated human metabolism using in silico predictions and in vitro human hepatocyte incubations, identifying key metabolic transformations [1]. The primary metabolic pathway involves opening of the pyrrolidine ring, followed by cyclisation to form two major metabolites [1]:

  • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
  • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid

Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1]. The study proposes EMDPB and EMDPBA as specific biomarker metabolites for confirming this compound consumption [1].

Experimental Workflow for Metabolism Studies

The following diagram outlines the key steps for identifying this compound metabolites in vitro:

G Start Start: this compound Metabolism Study Step1 In silico Prediction (GLORYx software) Start->Step1 Step2 In vitro Incubation (Pooled human hepatocytes) Step1->Step2 Step3 Sample Preparation (Precipitation, centrifugation) Step2->Step3 Step4 Analysis (LC-HRMS/MS) Step3->Step4 Step5 Data Mining (Metabolite identification) Step4->Step5 Step6 Biomarker Proposal (EMDPB & EMDPBA) Step5->Step6

Protocol: In Vitro Hepatocyte Incubation for Metabolite Identification [1]

  • Cell Preparation: Thaw cryopreserved ten-donor-pooled human hepatocytes. Centrifuge at 100 g for 5 minutes, discard supernatant, and resuspend the pellet in supplemented William's Medium E (SWM). Determine cell viability using the trypan blue exclusion method and adjust concentration to 2 × 10⁶ cells/mL.
  • Incubation: In a 24-well plate, mix 250 µL of hepatocyte suspension with 250 µL of this compound (final concentration 20 µmol/L in SWM). Incubate the plate at 37°C for 3 hours.
  • Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile. Centrifuge at 15,000 g for 10 minutes.
  • Sample Analysis: Collect the supernatant for analysis. Store incubates at -80°C until analysis by LC-HRMS/MS.

Pharmacological Profiling via Opioid Receptor Activation

This compound's functional activity was evaluated using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay [1]. The following diagram illustrates the assay workflow and signaling pathway:

G A Agonist (e.g., this compound) B µ-Opioid Receptor (MOR) A->B binds C Gαi Protein Activation B->C activates D GDP/GTP Exchange C->D triggers E GTP-Eu³⁺ Cryptate Binding D->E facilitates F Antibody Binding & FRET E->F enables G Signal Measurement (Time-resolved fluorescence) F->G

Protocol: HTRF-Based GTP Gi Binding Assay [1]

This assay measures G-protein activation by quantifying the binding of a non-hydrolyzable, europium-labeled GTP analog (GTP Eu Cryptate).

  • Membrane Preparation: Use human MOR, DOR, or KOR membrane preparations.
  • Reaction Setup: In a stimulation buffer, combine the following:
    • Opioid receptor membrane.
    • Gi protein.
    • GDP.
    • Magnesium chloride (MgCl₂).
    • The test compound (this compound) at varying concentrations for a dose-response curve.
    • GTP Eu Cryptate reagent.
  • Incubation and Detection:
    • Incubate the reaction mixture to allow for receptor activation and GTP binding.
    • Add the d2-labeled antibody, which binds to the GTP Eu Cryptate.
    • Measure the time-resolved fluorescence resonance energy transfer (FRET) signal. The signal is inversely proportional to GTPγS binding.

Forensic Toxicology and Case Detection

This compound has been identified in postmortem casework, often in combination with other substances [1] [3].

  • Blood Concentrations: In a US postmortem case, this compound was quantified at 370 ng/mL in blood alongside other NSOs and novel benzodiazepines [3] [4]. In German fatalities, blood concentrations ranged from 720 to 1400 ng/mL [1].
  • Urine Concentrations: Urine levels in fatalities have been reported from 80 to 5500 ng/mL [1].
  • Analytical Techniques: Full chemical analysis of a seized powder was performed using GC-MS, LC-QTOF-MS, HPLC-DAD, NMR, and FTIR [3].

Key Takeaways for Researchers

  • Potency and Risk: this compound is a MOR agonist with potency and efficacy comparable to methadone, carrying significant risks of respiratory depression and death [1] [3].
  • Specific Biomarkers: The metabolites EMDPB and EMDPBA are recommended as specific biomarkers for confirming this compound use in biological samples [1].
  • Multi-Technique Analysis: A combination of chromatographic, spectrometric, and spectroscopic techniques is recommended for definitive identification in seized materials [3].

References

Application Notes: Detection and Analysis of Dipyanone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dipyanone is a new synthetic opioid (NSO) structurally and pharmacologically related to methadone, first identified on the illicit drug market in 2021 [1]. It acts as a potent agonist at the μ-opioid receptor (MOR), posing significant public health risks including addiction, fatal overdose, central nervous system, and respiratory depression [1] [2] [3]. Its emergence highlights the need for reliable detection and characterization methods in clinical and forensic casework.

Sample Preparation and Metabolite Identification

Understanding the metabolic fate of this compound is crucial for identifying specific consumption biomarkers. The following protocol is reconstructed from a 2025 study that used a combination of in silico predictions, in vitro incubations, and analysis of authentic forensic samples [1].

Objective: To identify human-specific metabolite biomarkers of this compound consumption.

Materials and Reagents:

  • Pure Standard: this compound (e.g., from Cayman Chemical) [1].
  • Biological Matrix: Cryopreserved pooled human hepatocytes (e.g., from Lonza), thawing medium, Supplemented William’s Medium E (SWM) with HEPES and L-glutamine [1].
  • Precipitation Solvent: Ice-cold acetonitrile.
  • Enzyme: β-glucuronidase (e.g., from Sigma Aldrich) for enzymatic hydrolysis of glucuronide conjugates in authentic urine samples [1].
  • Software: GLORYx open-access software for in silico metabolite prediction [1].

Experimental Workflow:

The following diagram outlines the core experimental workflow for metabolite identification as described in the literature.

G This compound Metabolite Identification Workflow Start Start Study InSilico In Silico Prediction (GLORYx Software) Start->InSilico InVitro In Vitro Incubation InSilico->InVitro Predicts potential metabolites DataAnalysis LC-HRMS/MS Data Analysis InVitro->DataAnalysis 3h incubation sample Authentic Authentic Sample Analysis Authentic->DataAnalysis Urine from forensic cases Biomarker Identify Biomarkers DataAnalysis->Biomarker Confirms in vivo relevance

Detailed Protocol:

  • *In Silico* Prediction:

    • Input the SMILES string of this compound into the GLORYx software to predict Phase I and Phase II metabolites [1].
    • Select metabolites with a prediction score of ≥25%. Re-process these first-generation metabolites to predict second-generation metabolites, again retaining those with a final score of ≥25% [1].
    • Add the predicted metabolites and their transformations to the LC-HRMS/MS inclusion list for targeted data mining.
  • *In Vitro* Incubation with Human Hepatocytes: [1]

    • Thawing and Viability Check: Thaw cryopreserved human hepatocytes at 37°C. Centrifuge, discard supernatant, and resuspend the pellet in SWM. Determine cell viability using the trypan blue exclusion method and adjust the concentration to 2 × 10⁶ viable cells/mL.
    • Incubation: In a sterile 24-well plate, mix 250 µL of hepatocyte suspension with 250 µL of this compound (final concentration 20 µM). Incubate for 3 hours at 37°C.
    • Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile. Centrifuge at 15,000 × g for 10 minutes.
    • Storage: Collect the supernatant and store at -80°C until analysis.
    • Controls: Include negative controls (without substrate, without cells, etc.) and a positive control (e.g., diclofenac) to ensure proper metabolic activity.
  • Analysis of Authentic Urine Specimens: [1]

    • Obtain authentic urine samples from forensic cases confirmed to be positive for this compound.
    • To detect phase II metabolites, treat a portion of the urine sample with β-glucuronidase to hydrolyze glucuronide conjugates.
    • Prepare the samples for LC-HRMS/MS analysis, typically involving dilution and centrifugation.
Analytical Detection and Pharmacological Characterization

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) This is the primary analytical technique used for detecting this compound and its metabolites in complex biological samples [1]. Key parameters include:

  • Chromatography: Utilize a C18 column with mobile phases of ammonium acetate in water and acetonitrile, both containing formic acid, to achieve separation [1] [3].
  • Mass Spectrometry: High-resolution mass analyzers (e.g., Q-TOF) are used to accurately measure the mass-to-charge ratio of precursor and fragment ions, allowing for the identification of unknown metabolites [1].
  • Quantification: In postmortem blood, this compound has been quantified using liquid chromatography tandem quadrupole mass spectrometry (LC-MS/MS) via standard addition [2] [3].

Key Metabolites and Biomarkers: The primary metabolic pathway of this compound involves the opening of the pyrrolidine ring. The study proposes the following as specific biomarkers for consumption [1]:

  • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
  • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid Other metabolic transformations include N-desalkylation, N-oxidation, and O-glucuronidation [1].

Pharmacology and Opioid Receptor Activation: this compound's potency and efficacy at opioid receptors were evaluated using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay. The table below summarizes its activity compared to reference agonists [1].

Opioid Receptor This compound EC₅₀ (nM) This compound Eₘₐₓ (% of Reference) Reference Agonist (Eₘₐₓ = 100%)
μ-opioid receptor (MOR) 96.8 106% Fentanyl [1]
κ-opioid receptor (KOR) 380.4 13% U-50488 [1]
δ-opioid receptor (DOR) 1067 56% SNC-80 [1]
MOR (β-arrestin assay) 39.9 155% Hydromorphone [2] [3]

Note on Potency: Another study using a β-arrestin 2 recruitment assay reported an EC₅₀ of 39.9 nM at MOR, indicating it is roughly equipotent to methadone (EC₅₀ = 50.3 nM) [2] [3]. This confirms its strong MOR agonism, which is responsible for its analgesic effects and high abuse and health risk potential.

The following diagram illustrates the cellular signaling pathway activated by this compound upon binding to the μ-opioid receptor.

G This compound MOR Signaling Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Gi Gi Protein MOR->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits K K⁺ Channel Gi->K Opens Ca Ca²⁺ Channel Gi->Ca Closes cAMP cAMP Production ↓ AC->cAMP Neuro Neurotransmitter Release ↓ cAMP->Neuro K->Neuro Ca->Neuro

Discussion and Toxicological Relevance

The emergence of this compound represents a worrying trend in the NSO market [3]. It has been detected in postmortem blood samples at concentrations ranging from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood, including one case in the USA with a blood concentration of 370 ng/mL where it was found alongside other NSOs and novel benzodiazepines [1] [3]. This underscores the danger of poly-drug use.

The identification of EMDPB and EMDPBA as specific biomarkers is a key finding for improving the window of detection in urine screening [1]. Future work should include comprehensive pharmacokinetic and pharmacodynamic studies to fully understand its toxicological profile [1].

References

Dipyanone Metabolism and Biomarker Analysis: An Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Dipyanone is a novel synthetic opioid (NSO) with a structure and pharmacological profile similar to methadone. It first appeared on the illicit drug market in 2021 and has since been implicated in fatal intoxications [1] [2]. Understanding its metabolic fate is crucial for clinical and forensic scientists to diagnose intoxication, treat patients, and conduct postmortem analyses. This application note consolidates the latest research to provide detailed methodologies for identifying specific metabolite biomarkers of this compound consumption: EMDPB and EMDPBA [1] [2].

Metabolite Biomarkers of this compound Consumption The primary metabolic pathway of this compound in humans involves the opening of the pyrrolidine ring. The proposed specific biomarkers for confirming this compound intake are [1] [2]:

  • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
  • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid

The following diagram illustrates the core metabolic pathway and the relationship between the parent compound and its key biomarkers.

G This compound This compound EMDPB EMDPB This compound->EMDPB Pyrrolidine Ring Opening & Cyclisation OtherMetabolites OtherMetabolites This compound->OtherMetabolites Hydroxylation Reduction O-glucuronidation EMDPBA EMDPBA EMDPB->EMDPBA Oxidation

Table 1: Key Metabolite Biomarkers for this compound Consumption

Biomarker Name Abbreviation Chemical Pathway Proposed Utility
4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol EMDPB Pyrrolidine ring opening followed by cyclisation Specific consumption biomarker [1]
4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid EMDPBA Oxidation of EMDPB Specific consumption biomarker [1]

Experimental Protocol: In Vitro Metabolite Identification using Human Hepatocytes This protocol is adapted from studies on this compound and related NSOs [1] [2] [3].

1. Materials and Reagents

  • Test Compound: this compound pure standard (e.g., Cayman Chemical)
  • Biological System: Pooled cryopreserved human hepatocytes (10-donor pool), e.g., from Lonza.
  • Media: Supplemented William’s Medium E (SWM): William’s Medium E with 2 mmol/L HEPES and 20 mmol/L L-glutamine.
  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.
  • Equipment: Sterile 24-well culture plates, centrifuge, nitrogen evaporator, LC vials with inserts.

2. Hepatocyte Incubation Procedure

  • Thawing and Viability Check: Thaw hepatocytes in a 37°C water bath and suspend in pre-warmed thawing medium. Centrifuge (100 g, 5 min), discard supernatant, and resuspend the pellet in SWM. Determine cell viability using the trypan blue exclusion method; adjust cell concentration to 2 × 10^6 viable cells/mL with SWM.
  • Incubation Setup: In a 24-well plate, gently mix 250 µL of the hepatocyte suspension with 250 µL of a 20 µmol/L this compound solution in SWM.
  • Control Samples: Prepare negative controls (without hepatocytes, without SWM, or without this compound) and a positive control (e.g., Diclofenac) to ensure metabolic activity.
  • Incubation: Incubate the plates at 37°C for 3 hours.
  • Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile to each well. Centrifuge (15,000 g, 10 min) to precipitate proteins.
  • Sample Storage: Transfer the supernatants and store at -80°C until analysis.

3. Sample Preparation for LC-HRMS/MS

  • Protein Precipitation: Mix 100 µL of the thawed hepatocyte incubate with 100 µL of acetonitrile.
  • Centrifugation: Centrifuge for 10 min at 15,000 g at room temperature.
  • Concentration: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 37°C.
  • Reconstitution: Reconstitute the dried residue in 100 µL of a mobile phase mixture (e.g., 0.1% formic acid in water : 0.1% formic acid in acetonitrile, 90:10 v/v). Centrifuge again under the same conditions.
  • Analysis: Transfer the final supernatant to an LC vial with a glass insert for LC-HRMS/MS analysis.

4. Data Mining and Metabolite Identification

  • In Silico Prediction: Use software like GLORYx to predict phase I and phase II metabolites. Use the predictions (metabolites with a score ≥25%) to create an inclusion list for targeted data mining.
  • LC-HRMS/MS Analysis: Perform analysis using a high-resolution mass spectrometer. Data-dependent acquisition (DDA) is recommended to fragment precursor ions.
  • Data Processing: Use software-aided data mining to screen for predicted biotransformations (e.g., pyrrolidine ring opening, hydroxylation, glucuronidation).

Pharmacological Profiling: µ-Opioid Receptor Activation this compound's potent agonistic effect at the µ-opioid receptor (MOR) is responsible for its analgesic effects and high risk of fatal respiratory depression [1].

Protocol: GTP Gi Binding Assay for Opioid Receptor Activation This protocol assesses a compound's functional activity at opioid receptors [1] [3].

1. Materials

  • Receptors: Human MOR, DOR, and KOR membrane preparations (e.g., from Revvity).
  • Assay Kit: GTP Gi Binding Assay kit (e.g., HTRF-based from Revvity), containing GTP Eu Cryptate, anti-GTP d2 antibody, GDP, MgCl₂, GTPγS, and Stimulation Buffer.
  • Reference Agonists: Fentanyl (for MOR), SNC-80 (for DOR), U-50488 (for KOR).
  • Equipment: A time-resolved fluorescence plate reader.

2. Experimental Workflow The following chart outlines the key steps in the receptor activation assay.

G Prep Prepare receptor membrane with test compound (GDP & MgCl₂) Incubate Incubate to allow GTPγS binding Prep->Incubate Add Add HTRF reagents (GTP Eu Cryptate & d2 Ab) Incubate->Add Read Read TR-FRET signal Add->Read Analyze Analyze data for EC₅₀ and Eₘₐₓ Read->Analyze

3. Data Analysis

  • Calculate the half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) using non-linear regression.
  • Express Eₘₐₓ as a percentage of the effect produced by a reference full agonist (e.g., Fentanyl at MOR).

Table 2: Pharmacological Profile of this compound at Human Opioid Receptors [1]

Opioid Receptor This compound EC₅₀ (nM) This compound Eₘₐₓ (% of Reference) Reference Agonist (Eₘₐₓ = 100%)
µ-Opioid Receptor (MOR) 96.8 106% Fentanyl
κ-Opioid Receptor (KOR) 380.4 13% U-50488
δ-Opioid Receptor (DOR) 1067 56% SNC-80

Toxicological Relevance and Application this compound is a potent, full agonist at the MOR, with a profile similar to methadone. It poses significant health risks, including central nervous system and respiratory depression, and has a high potential for abuse and dependence [1]. Identifying EMDPB and EMDPBA in urine is critical for confirming this compound use in clinical and forensic cases, especially since the parent compound may be metabolized quickly.

Conclusion The emergence of this compound represents a continuing evolution in the illicit opioid market. The application of these protocols—focusing on the specific biomarkers EMDPB and EMDPBA and understanding the drug's potent MOR agonism—is essential for accurate detection and risk assessment.

References

  • Arch Toxicol. 2025;99(6):2339–2353. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling. [1]
  • PMC. 2025;12185669. This compound, a new methadone-like synthetic opioid. [2]
  • Arch Toxicol. 2025. Human metabolism and pharmacological profiling of protonitazepyne and metonitazepyne... [3]

References

Pharmacological Profiling and Health Risks

Author: Smolecule Technical Support Team. Date: February 2026

Understanding dipyanone's pharmacological profile is crucial for contextualizing its analysis and the associated risks.

  • Receptor Activity: this compound is a potent µ-opioid receptor (MOR) agonist, with an efficacy and potency similar to methadone [1] [2]. Its activation pattern at opioid receptors suggests a high potential for abuse, dependence, and life-threatening respiratory depression [3].
  • Toxicological Relevance: The drug has been identified in several postmortem cases, often in combination with other New Synthetic Opioids (NSOs) and benzodiazepines, underscoring the danger of polysubstance use [3] [2]. Blood concentrations in fatalities have been reported, for example, at 370 ng/mL alongside other substances, and in a range of 720 to 1400 ng/mL in other cases [3] [2].

The table below summarizes quantitative data on its receptor activity compared to other opioids.

Table 1: In Vitro µ-Opioid Receptor (MOR) Activation Profile

Compound EC₅₀ (nM) Eₘₐₓ (% vs. Hydromorphone) Potency & Efficacy Summary
This compound 39.9 [1] [2] 155% [1] [2] Similar potency and efficacy to methadone [4]
Methadone 50.3 [1] [2] 152% [1] [2] Benchmark for this drug class
Fentanyl 9.35 [2] Not specified More potent than this compound
Morphine 142 [2] Not specified Less potent than this compound
Desmethylmoramide 1335 [1] [2] 126% [1] [2] Considerably less potent than this compound

> Note on Receptor Assays: The data in Table 1 was primarily generated using a β-arrestin 2 (βarr2) recruitment assay (NanoBiT) [1] [2]. Another study used a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay, reporting an EC₅₀ of 96.8 nM at the MOR [3]. Differences in reported values highlight the importance of noting the specific assay platform used, as different functional assays can yield varying results.


Analytical Methodologies for Detection

Here are the core experimental protocols for detecting this compound and its metabolites in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the principal technique for identifying and quantifying this compound.

  • Sample Preparation: For urine or blood, a liquid-liquid extraction is recommended. One protocol uses ethyl acetate and n-butyl chloride after buffering the sample with sodium borate [2].
  • Chromatography: Separate compounds using reverse-phase LC. A typical setup involves a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid for improved ionization [2].
  • Mass Spectrometry Detection: Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity [2]. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is invaluable for non-targeted screening and identifying unknown metabolites [3] [2].
Metabolite Identification Workflow

Identifying metabolites is critical for improving detection windows and confirming consumption.

  • Step 1: In Silico Prediction: Use software like GLORYx to predict Phase I and Phase II metabolites. Input the SMILES string of this compound (CCC(=O)C(CC(C)N1CCCC1)(c1ccccc1)c1ccccc1) and process predicted metabolites through a second iteration to find "second-generation" metabolites [3].
  • Step 2: In Vitro Incubation: Incubate this compound (e.g., 20 µmol/L) with pooled cryopreserved human hepatocytes in William's Medium E. Perform incubations (e.g., for 3 hours at 37°C) and stop reactions with ice-cold acetonitrile. Include negative and positive controls (e.g., diclofenac) [3].
  • Step 3: Analysis of Authentic Samples: Validate findings by analyzing authentic human urine specimens from confirmed this compound users. Treat samples with β-glucuronidase to hydrolyze glucuronide conjugates before analysis [3].

The following diagram illustrates the logical workflow for identifying this compound metabolites.

Start Start: Identify this compound InSilico In Silico Prediction (GLORYx Software) Start->InSilico InVitro In Vitro Incubation (Human Hepatocytes) InSilico->InVitro Generates Target Metabolite List Authentic Authentic Sample Analysis (Forensic Urine/Blood) InVitro->Authentic Confirms Metabolites in Controlled System Biomarker Propose Consumption Biomarkers Authentic->Biomarker Validates Biomarkers in Real World Samples

Key Metabolites as Biomarkers

The primary metabolic pathway involves pyrrolidine ring opening, leading to specific biomarkers recommended for monitoring this compound use [3]:

  • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
  • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid

Other metabolic reactions include hydroxylation, reduction, and O-glucuronidation [3].


Troubleshooting Common Experimental Issues

Problem: Inability to detect this compound or its metabolites in authentic samples despite positive in vitro results.

  • Solution: Ensure your analytical method is targeting the correct biomarkers. The parent compound may be present in low concentrations, so focus on the major metabolites EMDPB and EMDPBA. Also, hydrolyze samples with β-glucuronidase to detect glucuronidated metabolites that might otherwise be missed [3].

Problem: Low cell viability in human hepatocyte incubations.

  • Solution: Use the trypan blue exclusion method to assess viability immediately after thawing. Ensure the thawing process is rapid and performed in a 37°C water bath, followed by careful centrifugation and resuspension in supplemented culture medium. Only proceed with incubations if viability exceeds a certain threshold (e.g., 80%) [3].

Problem: Inconsistent results in receptor activation assays.

  • Solution: Pay close attention to the assay configuration. The βarr2 recruitment assay and GTP Gi binding assay measure different signaling events. Use a well-characterized positive control like hydromorphone or fentanyl in every experiment to normalize data (e.g., expressing efficacy as a percentage of the control's maximum effect) [3] [2].

Critical Safety Warnings

  • Extreme Toxicity: this compound carries a significant risk of fatal respiratory depression, as evidenced by its involvement in postmortem cases [3]. Its potency is similar to methadone, one of the most dangerous prescription opioids in terms of overdose fatalities relative to prescriptions [5].
  • Accumulation Risk: Due to a potentially long half-life, repeated dosing can lead to drug accumulation in the bloodstream, increasing the risk of accidental overdose over time [5].
  • Caustic Properties: NEVER ATTEMPT TO INJECT this compound. It is reported to be extremely caustic and acidic. Injectable formulations of related drugs have caused severe tissue damage, including limb amputation [5]. User reports indicate it is virtually insoluble in water [5].

References

Dipyanone Detection FAQs and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions researchers might encounter when working on dipyanone detection.

Q1: What are the most sensitive and specific biomarkers for confirming this compound use? The most specific biomarkers for confirming this compound consumption are its metabolites, EMDPB and EMDPBA [1] [2]. These are formed through a primary metabolic pathway involving the opening of the pyrrolidine ring, followed by cyclisation [1]. Targeting these metabolites, rather than the parent compound, can significantly improve the specificity and reliability of your detection assays, especially in complex biological samples like urine [1].

Q2: How does the potency of this compound compare to other opioids? this compound is a potent µ-opioid receptor (MOR) agonist with a potency profile similar to methadone [3] [2]. The table below summarizes its activity at different opioid receptors, which is crucial for understanding its physiological impact and for cross-referencing in pharmacological assays.

Table 1: Pharmacological Profile of this compound at Opioid Receptors

Opioid Receptor EC₅₀ (nM) Eₘₐₓ (% of Reference) Reference Agonist
µ-opioid receptor (MOR) 96.8 106% Fentanyl [1]
κ-opioid receptor (KOR) 380.4 13% U-50488 [1]
δ-opioid receptor (DOR) 1067 56% SNC-80 [1]
MOR (alternative data) 39.9 155% Hydromorphone [3]

Q3: What concentration ranges of this compound are relevant for forensic toxicology? Available data from postmortem cases indicate that this compound concentrations can vary widely. Reported levels are:

  • Blood: 370 ng/mL to 1400 ng/mL [1] [3]
  • Urine: 80 ng/mL to 5500 ng/mL [1] These ranges provide a critical reference for calibrating your analytical systems to ensure they are fit for purpose in detecting toxicological concentrations.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in this compound research.

Protocol 1: Identifying Metabolites via Human Hepatocyte Incubation

This in vitro protocol helps predict human metabolites, which is essential for developing targeted detection assays [1].

  • Hepatocyte Preparation: Thaw cryopreserved pooled human hepatocytes and suspend in supplemented William's Medium E (SWM). Adjust the concentration to 2 × 10⁶ viable cells/mL using a trypan blue exclusion test [1].
  • Incubation: In a 24-well plate, mix 250 µL of the hepatocyte suspension with 250 µL of this compound (final concentration 20 µmol/L in SWM) [1].
  • Control Setup: Include negative controls (without substrate, cells, or medium) and a positive control (e.g., diclofenac) to validate metabolic activity [1].
  • Stop Reaction: Incubate for 3 hours at 37°C, then stop the reaction by adding 500 µL of ice-cold acetonitrile [1].
  • Sample Analysis: Centrifuge the mixture (15,000 g, 10 min) and analyze the supernatant using LC-HRMS/MS. Use in silico prediction tools (like GLORYx) to assist in metabolite identification and data mining [1].

The workflow for this metabolite identification process is outlined below.

start Start Metabolite ID hepatocyte Prepare Human Hepatocytes (2×10⁶ cells/mL) start->hepatocyte incubate Incubate with this compound (20 µM, 3h, 37°C) hepatocyte->incubate stop Stop Reaction (Ice-cold Acetonitrile) incubate->stop analyze LC-HRMS/MS Analysis stop->analyze identify Identify Metabolites (EMDPB, EMDPBA) analyze->identify predict In silico Prediction (GLORyx) predict->identify

Protocol 2: Assessing µ-Opioid Receptor Activation

This homogeneous time-resolved fluorescence (HTRF) GTP Gi binding assay measures the functional activation of the µ-opioid receptor (MOR) by this compound [1].

  • Membrane Preparation: Use human MOR membrane preparations for the assay [1].
  • Reaction Setup: In a stimulation buffer, combine the MOR membranes, the Gi protein, GDP, and the GTP Eu Cryptate reagent. Add this compound at various concentrations to create a dose-response curve [1].
  • Incubation: Allow the reaction to proceed for an appropriate time to enable GTP exchange [1].
  • Signal Detection: Add the d2 antibody and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to receptor activation [1].
  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) relative to a reference agonist like fentanyl [1].

General Strategies for Enhancing Detection Sensitivity

While the search results focus on this compound's metabolism and pharmacology, these general techniques from immunodetection can be considered for assay development.

  • Signal Amplification: For immunoassays like ELISA, using streptavidin-conjugated poly-horseradish peroxidase (PolyHRP) can dramatically increase sensitivity compared to traditional HRP conjugates, as it carries multiple enzyme molecules per binding event [4].
  • Reduce Non-Specific Background: Optimize blocking steps with agents like BSA or casein to minimize false-positive signals. Employing oriented antibody immobilization strategies (e.g., using Protein A/G or biotin-streptavidin systems) can also improve the signal-to-noise ratio [5].
  • Improve Sample Concentration: For techniques like Western blotting, using a specialized microloader device during gel electrophoresis can concentrate the protein sample into a sharper band, leading to a reported 5-fold increase in detection sensitivity [6].

References

interference in dipyanone analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the most likely sources of ? The primary sources are isobaric compounds (same nominal mass) and isotopologues (M+1, M+2) from other drugs or metabolites that are not chromatographically separated from dipyanone or its internal standard [1]. Matrix effects from the biological sample can also cause ion suppression or enhancement.

  • Q2: A patient's sample shows a detectable this compound signal, but the clinical picture does not match. What should I do? First, check the branching ratio (the ratio between your quantifier and qualifier ions). If it deviates by more than your validated threshold (e.g., six standard deviations), an interference is likely [1]. You should also review the chromatographic separation; improving the liquid chromatography method to achieve baseline separation is often the most effective solution.

  • Q3: Which specific metabolites of this compound should I be aware of that might cause cross-reactivity or interference? The major human metabolites of this compound, identified through hepatocyte incubations, are produced through pyrrolidine ring opening [2]. The specific metabolites EMDPB and EMDPBA have been proposed as consumption biomarkers [2]. While their direct interference is not documented, they should be considered in method development.

Troubleshooting Guide: Identifying and Resolving Interferences

Problem Possible Cause Solution
Atypical ion ratio (branching ratio) Co-eluting substance affecting one ion trace more than another [1] Optimize chromatography to achieve separation; use a more specific qualifier ion.
High background noise in blank samples Contaminated instrument or reagents Perform thorough system cleaning and use fresh, high-purity reagents.
Signal suppression/enhancement Matrix effects from biological sample components [1] Improve sample clean-up (e.g., solid-phase extraction); use a stable isotope-labeled internal standard.
Consistent false positive in specific patient populations Interference from a commonly co-prescribed medication [1] Screen a library of common drugs for potential interference and adjust the method accordingly.

Experimental Protocols for Interference Investigation

The following detailed methodologies are adapted from recent studies on novel synthetic opioids, which are directly applicable to this compound analysis.

Protocol 1: Investigating Metabolite Cross-Reactivity

This protocol is based on the methodology used to characterize this compound's metabolism [2] and can be used to identify potential interfering metabolites.

  • Hepatocyte Incubation:

    • Prepare a suspension of pooled cryopreserved human hepatocytes at a concentration of 2 × 10^6 viable cells/mL in Supplemented William’s Medium E (SWM) [2].
    • In a 24-well culture plate, mix 250 µL of the hepatocyte suspension with 250 µL of this compound (20 µmol/L in SWM) [2].
    • Incubate the plates at 37°C for 3 hours. Stop the reaction by adding 500 µL of ice-cold acetonitrile and centrifuge at 15,000 g for 10 minutes [2].
    • Store the supernatants at -80°C until analysis. Include negative controls (without hepatocytes or this compound) and positive controls (e.g., diclofenac) [2].
  • Sample Preparation & Analysis:

    • Mix 100 µL of the incubate supernatant with 100 µL of acetonitrile and centrifuge.
    • Evaporate the supernatant to dryness under a nitrogen stream at 37°C.
    • Reconstitute the dried residue in 100 µL of a 90:10 (v/v) water:acetonitrile mixture with 0.1% formic acid.
    • Analyze the samples using LC-HRMS/MS to identify potential metabolites that could co-elute or cause interference [2].
Protocol 2: Systematic Screening for Drug Interferences

This protocol, inspired by a study on non-steroidal interferences in steroid assays, provides a framework for testing common pharmaceuticals [1].

  • Source of Drugs: Obtain a wide panel of certified reference standards for pharmaceuticals and their major metabolites that are frequently encountered in your patient population. Quality control materials from TDM kits can be a good starting point [1].

  • Spiking Experiment:

    • Spike blank human serum or plasma with individual drugs and metabolites at concentrations spanning their therapeutic ranges.
    • Process these spiked samples using your established LC-MS/MS method for this compound quantification.
  • Data Analysis:

    • Look for any detectable signal in the ion channels (both quantifier and qualifier) monitored for this compound and its internal standard.
    • Any signal detected indicates a potential interference. Pay close attention to the M+1 isotopologues of lighter drugs, which can overlap with the monoisotopic mass of your target analyte [1].

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for investigating a suspected , based on the principles outlined in the troubleshooting guide.

interference_workflow Interference Investigation Workflow (Width: 760px) Start Suspected Interference Step1 Check Branching Ratio (QN/QL) Start->Step1 Step2 Ratio within validated range? Step1->Step2 Step3 Result likely valid. Check clinical context. Step2->Step3 Yes Step4 Interference confirmed. Investigate source. Step2->Step4 No Step5 Review Chromatographic Separation Step4->Step5 Step6 Improve LC Method (e.g., gradient, column) Step5->Step6 Step7 Interference resolved? Step6->Step7 Step7->Step3 Yes Step8 Screen for common drug interferences Step7->Step8 No Step9 Interference identified? Step8->Step9 Step9->Step5 No Step10 Update method to exclude interferent. Document. Step9->Step10 Yes

Key Considerations for Your Research

  • Biomarker Specificity: When developing a method, consider targeting the specific metabolites EMDPB or EMDPBA as biomarkers of consumption, as they may offer greater specificity than the parent this compound compound [2].
  • Instrument Limitations: Be aware that low-resolution quadrupole MS instruments cannot distinguish between molecules of the same nominal mass. High-resolution mass spectrometry (HRMS) can overcome this but is not always available in clinical routines [1].
  • Method Validation: Continuously monitor your method's performance. The discovery of interferences is an ongoing process throughout a method's life cycle, not just during initial validation [1].

References

Dipyanone Metabolism and Potential for Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Understanding dipyanone's metabolism is crucial for anticipating cross-reactivity. The primary metabolic pathway involves pyrrolidine ring opening, leading to specific metabolites that serve as biomarkers for consumption [1]. The table below summarizes the key metabolites identified in a 2025 study.

Metabolite Metabolic Pathway / Transformation
EMDPB Pyrrolidine ring opening and cyclization [1]
EMDPBA Pyrrolidine ring opening and cyclization [1]
Various Metabolites Hydroxylation, reduction, and O-glucuronidation [1]

A primary concern for cross-reactivity arises from this compound's structural and pharmacological similarity to methadone [1] [2] [3]. While not directly studied for this compound, one study documents that the antihistamine diphenhydramine can cause a false-positive methadone result on certain rapid urine immunoassays [4]. This suggests that immunoassays targeting methadone could potentially cross-react with this compound or its metabolites, though this has not been experimentally confirmed.

Experimental Protocols for Investigation

When designing experiments to investigate potential cross-reactivity, you can build upon established methodologies from recent studies.

Metabolite Identification Workflow

This protocol, adapted from a 2025 study, outlines the steps for identifying this compound metabolites, which is a prerequisite for cross-reactivity testing [1].

Start Start: this compound Metabolite ID InSilico In silico Prediction (GLORYx software) Start->InSilico InVitro In vitro Incubation (Pooled human hepatocytes) InSilico->InVitro Authentic Authentic Sample Analysis (Forensic urine specimens) InVitro->Authentic Analysis LC-HRMS/MS Analysis Authentic->Analysis Biomarker Identify Biomarkers (e.g., EMDPB, EMDPBA) Analysis->Biomarker

Key Materials:

  • Chemicals: Pure standard of this compound; LC-MS grade methanol, acetonitrile, water, and formic acid [1].
  • Hepatocytes: Ten-donor-pooled cryopreserved human hepatocytes [1].
  • Software: GLORYx for in silico metabolite prediction [1].
Opioid Receptor Activation Assay

This protocol is based on studies that characterized this compound's pharmacological profile using a β-arrestin 2 recruitment assay [2] [3]. Understanding the primary drug's activity provides context for its metabolites.

Key Materials:

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells [2].
  • Assay System: Nano-Glo Live Cell Assay System [2].
  • Reference Compounds: Hydromorphone (control), methadone (for comparison), fentanyl (for comparison) [2].
Testing for Immunoassay Cross-reactivity

To directly test for cross-reactivity, you can employ a fortified sample method, as seen in a study on diphenhydramine and methadone [4].

Method:

  • Prepare Solutions: Fortify drug-free urine with this compound and its identified metabolites (e.g., EMDPB) at various concentrations (e.g., 0, 10, 25, 50, and 100 µg/mL) [4].
  • Run Immunoassay: Apply the solutions to the test cassettes of the rapid urine drug screen according to the manufacturer's instructions [4].
  • Interpret Results: Have multiple analysts interpret the results to ensure consistency. A positive result in the absence of the target analyte indicates cross-reactivity [4].

Troubleshooting Guide for Researchers

Issue Possible Cause Suggested Action
Unexpected positive methadone immunoassay result in a patient sample. Sample contains this compound or its metabolites cross-reacting with the assay antibodies. Confirm results with a definitive method (e.g., GC-MS or LC-MS/MS). Analyze for this compound and its specific metabolites (EMDPB, EMDPBA) [1].
No signal in cross-reactivity testing. The assay antibodies have low affinity for this compound and its metabolites. Test a higher concentration of the analyte. Consider that cross-reactivity may be minimal or non-existent with your specific assay.
Need to confirm active this compound use. Parent compound may be metabolized quickly. Target the specific metabolite biomarkers EMDPB and EMDPBA in LC-MS/MS analysis for a longer detection window [1].

FAQs for a Technical Support Center

Q1: What is the potency of this compound compared to morphine or fentanyl? A1: this compound is less potent than fentanyl but more potent than morphine. In vitro studies show its EC₅₀ at the μ-opioid receptor (MOR) is 39.9 nM, which is about 4 times less potent than fentanyl (EC₅₀ = 9.35 nM) but about 3.5 times more potent than morphine (EC₅₀ = 142 nM) [2] [3].

Q2: Are there any documented cases of this compound being found in forensic casework? A2: Yes. This compound has been identified in postmortem cases. Concentrations ranging from 80 to 5500 ng/mL in urine and 370 to 1400 ng/mL in blood have been reported, often in combination with other NSOs and benzodiazepines [1] [2].

Q3: If my patient has a true allergy to morphine, could this compound be a safe alternative? A3: No. True opioid allergies are rare, but cross-reactivity is possible between structurally similar opioids. This compound is structurally and pharmacologically similar to methadone, which belongs to a different structural group than morphine. However, you should consult allergology guidelines and consider the patient's specific allergy history before administering any opioid [5].

References

Dipyanone Pharmacology & Analytical Targets

Author: Smolecule Technical Support Team. Date: February 2026

Understanding dipyanone's basic pharmacology and metabolism is crucial for developing an extraction method. The table below summarizes its core properties.

Property Description Relevance to Extraction
Chemical Structure C₂₃H₂₉NO; 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one [1] Informs selection of solvents and solid-phase extraction sorbents based on polarity and functional groups.
Receptor Activity (MOR) Potent agonist (EC₅₀ = 39.9 - 96.8 nM) [2] [3] Explains high potency and potential for low concentrations in biological samples, requiring high recovery.
Primary Metabolites EMDPB and EMDPBA (from pyrrolidine ring opening) [2] Suggests targeting these specific metabolites as consumption biomarkers to improve detection windows.
Other Metabolites Hydroxylation, reduction, and O-glucuronidation products [2] Indicates a need for glucuronidase hydrolysis in sample pretreatment to recover conjugated metabolites.

Proposed Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing and troubleshooting a this compound extraction method, based on general analytical principles and the specific data available.

DipyanoneWorkflow start Start: Sample Preparation hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid-Phase Extraction (Select Sorbent) hydrolysis->spe lle Liquid-Liquid Extraction (Optimize pH & Solvent) spe->lle conc Concentration & Reconstitution lle->conc lc_hrms LC-HRMS/MS Analysis conc->lc_hrms data_analysis Data Analysis lc_hrms->data_analysis low_recovery Low Recovery? data_analysis->low_recovery success Method Validated low_recovery->success No troubleshoot_spe Troubleshoot SPE: - Condition/Equilibrate - Wash Stringency - Elution Solvent low_recovery->troubleshoot_spe Yes troubleshoot_spe->spe Adjust Protocol troubleshoot_lle Troubleshoot LLE: - Adjust pH - Change Solvent - Add Salt troubleshoot_spe->troubleshoot_lle troubleshoot_lle->lle Adjust Protocol troubleshoot_conc Troubleshoot Concentration: - Avoid Evaporation to Dryness - Use Keeper Solvent troubleshoot_lle->troubleshoot_conc troubleshoot_conc->conc Adjust Protocol

Key Methodological Considerations from Literature

While explicit protocols are absent, the search results provide critical clues for your experimental design:

  • Analytical Targets: Your method should target not only the parent This compound but also its key metabolites, EMDPB and EMDPBA, which are proposed as specific biomarkers of consumption [2].
  • Instrumentation: The cited research used Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) for metabolite identification and quantification [2]. This is the recommended platform for method development.
  • Sample Pretreatment: Include a step for enzymatic hydrolysis with β-glucuronidase to cleave O-glucuronide conjugates and release phase II metabolites for detection [2].

Potential FAQs for a Technical Support Center

Given the lack of established protocols, here are anticipated FAQs based on common analytical challenges:

  • Q: What are the best biomarkers to confirm this compound use?
    • A: While this compound itself can be targeted, the most specific biomarkers are its metabolites, EMDPB and EMDPBA, formed by pyrrolidine ring opening [2].
  • Q: My extraction recovery for this compound and its metabolites is low. What should I check?
    • A: Follow the troubleshooting workflow above. Focus on optimizing the SPE sorbent chemistry (e.g., mixed-mode) for the compound's structure, ensuring proper pH control during LLE to manipulate ionization, and avoiding compound loss during the concentration step.
  • Q: What analytical technique is most suitable for detecting this compound?
    • A: LC-HRMS/MS is ideal for both targeted quantification and untargeted metabolite screening, as demonstrated in the foundational metabolism studies [2].

References

Dipyanone Properties & Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the core chemical, pharmacological, and handling information for dipyanone based on the current scientific literature.

Aspect Details & Quantitative Data
Chemical Class Novel synthetic opioid (NSO); methadone-like analogue [1]
First Identified 2021 (illicit drug market) [1]

| Receptor Activity | µ-opioid receptor (MOR) agonist

  • EC50: 96.8 nM (at MOR) [1]
  • Efficacy (Emax): 106% (compared to fentanyl at MOR) [1] | | Primary Risks | Central nervous system depression, respiratory depression, bradycardia, hypotension, abuse and dependence potential [1] | | Postmortem Blood Concentrations | 720 - 1400 ng/mL (range reported in fatalities) [1] | | Postmortem Urine Concentrations | 80 - 5500 ng/mL (range reported in fatalities) [1] | | Sample Storage | -80°C (based on cited experimental protocol for metabolite stability) [1] |

Frequently Asked Questions (FAQs)

What are the primary metabolic pathways of this compound, and what are its key metabolites?

Understanding this compound's metabolic fate is crucial for developing detection assays. The primary metabolic pathway involves the opening of the pyrrolidine ring, leading to the formation of N-butan-4-ol or N-butanoic acid compounds [1]. These intermediates can then undergo cyclization. The proposed specific biomarkers for consumption are:

  • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
  • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid [1]

Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1].

What in vitro experimental protocol can I use to study this compound metabolism?

You can use an incubation study with pooled human hepatocytes to investigate this compound's metabolic profile [1]. Below is a generalized workflow for this experiment:

G In Vitro Metabolism Study Workflow start Start Experiment prep Prepare Hepatocytes (Thaw, centrifuge, resuspend) Assess viability (>80%) start->prep incubate Incubation Setup (250 µL hepatocyte suspension + 250 µL 20 µmol/L this compound) prep->incubate control Run Controls (Negative & Positive) incubate->control stop Stop Reaction (Add ice-cold acetonitrile, centrifuge) control->stop store Store Supernatant (-80°C until analysis) stop->store analyze Analyze Metabolites (LC-HRMS/MS) store->analyze

Detailed Protocol [1]:

  • Cell Preparation: Thaw cryopreserved pooled human hepatocytes. Centrifuge and resuspend the pellet in supplemented William's Medium E (SWM). Determine cell viability using the trypan blue exclusion method and adjust the concentration to 2 × 10^6 viable cells/mL.
  • Incubation: In a 24-well plate, mix 250 µL of the hepatocyte suspension with 250 µL of a 20 µmol/L this compound solution in SWM.
  • Controls: Always include negative controls (without substrate, without cells, etc.) and a positive control (e.g., diclofenac) to ensure proper metabolic activity.
  • Incubation Conditions: Incubate the plates at 37°C for a set period (e.g., 3 hours).
  • Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile. Centrifuge at 15,000 g for 10 minutes.
  • Sample Storage: Store the resulting supernatants at -80°C until analysis, for example, by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).
How can in silico methods support this compound research?

In silico forensic toxicology uses computational models to predict the behavior of substances like this compound, which is especially valuable when empirical data is scarce [2]. A typical workflow is visualized below:

G In Silico Analysis Workflow data Data Curation (Collect chemical structure, known analogs, toxicological data) model Model Selection & Descriptor Computation (e.g., QSAR, ADMET prediction) data->model predict Run Prediction Algorithms (e.g., metabolite formation, toxicity endpoints) model->predict review Expert Review & Validation predict->review integrate Integrate with Traditional Lab Methods review->integrate

For this compound, you can use software like GLORYx to predict its phase I and phase II human metabolites in silico [1]. This involves:

  • Inputting the drug's structure (e.g., as a SMILES string).
  • Setting a threshold for metabolite prediction scores (e.g., retaining metabolites with a score ≥25%).
  • Using the predictions to guide your targeted analytical methods in the lab, making your experimental work more efficient and cost-effective [2].

Critical Safety & Regulatory Note

  • Potency and Hazard: While this compound may have a lower potency than some fentanyl analogues, it is a strong MOR agonist and poses significant health risks, including respiratory depression and a high potential for abuse and dependence [1].
  • Analogue Laws: Be aware that this compound may not be explicitly listed in all national controlled substance laws but could be restricted under analogue legislation in various countries [1]. Always ensure compliance with all local and international regulations.

References

Dipyanone Pharmacological Profile & Biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Data Significance / Note
MOR Activation (EC₅₀) 39.9 nM (β-arrestin assay) [1] [2], 96.8 nM (GTP Gi binding) [3] Potency comparable to methadone; variation depends on assay system.
MOR Efficacy (Eₘₐₓ) 106% (vs. fentanyl), 155% (vs. hydromorphone) [3] [1] Full µ-opioid receptor agonist.
Key Metabolism Pathway Pyrrolidine ring opening [3] Forms primary specific metabolites.
Primary Specific Metabolites EMDPB, EMDPBA [3] Recommended biomarkers for confirming consumption.
Reported Blood Concentrations 80 - 5500 ng/mL (urine), 720 - 1400 ng/mL (blood), 370 ng/mL (postmortem case with other NSOs) [3] Often found with other NPS; context is critical for interpretation.

Troubleshooting FAQs & Protocols

What are the primary metabolic targets for detecting dipyanone use?

The most specific biomarkers are its major metabolites, EMDPB and EMDPBA [3]. These are formed via the opening of the pyrrolidine ring, a primary metabolic pathway.

  • Recommended Analytical Focus: When developing or troubleshooting an LC-HRMS/MS method, ensure your inclusion list targets these specific metabolites. Their detection provides much stronger evidence of consumption than detecting the parent compound alone, which could be from an impure sample.
How does this compound's receptor activity compare to other opioids?

This compound is a potent full agonist at the µ-opioid receptor (MOR), with activity similar to methadone [1] [2]. It also shows agonistic activity at the κ-(KOR) and δ-opioid receptors (DOR), but with lower potency and efficacy [3].

  • Troubleshooting Bioassays: If your cellular assays show unexpected activation profiles, consider that this compound's effects are not exclusive to MOR. Its receptor activation pattern is similar to methadone, with a strong agonistic effect at MOR, which is responsible for its potent analgesic effects, respiratory depression, and abuse potential [3].
What are the key steps for in vitro metabolic studies?

Here is a summarized protocol based on a study using pooled human hepatocytes [3]:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and suspend in supplemented William's Medium E (SWM). Adjust concentration to 2 × 10⁶ viable cells/mL.
  • Incubation: Mix the hepatocyte suspension with this compound (final concentration 20 µmol/L). Incubate at 37°C for 0 and 3 hours.
  • Reaction Termination & Analysis: Stop reactions with ice-cold acetonitrile. Centrifuge and analyze the supernatants using LC-HRMS/MS.
  • Controls: Always include negative (without substrate, without cells) and positive controls (e.g., diclofenac) to ensure proper metabolic activity.

This compound Opioid Receptor Signaling Pathway

The following diagram illustrates the receptor-level activity of this compound, which underlies its physiological effects.

dipyanone_signaling cluster_effects Key Effects This compound This compound MOR μ-Opioid Receptor (MOR) Primary Target EC₅₀ = 96.8 nM This compound->MOR KOR κ-Opioid Receptor (KOR) Secondary Target EC₅₀ = 380.4 nM This compound->KOR DOR δ-Opioid Receptor (DOR) Tertiary Target EC₅₀ = 1067 nM This compound->DOR GProtein Inhibitory G-protein (Gi/o) MOR->GProtein CellularEffects Cellular Effects GProtein->CellularEffects SystemEffects Systemic Effects & Risks CellularEffects->SystemEffects Analgesia Potent Analgesia RespDepression ✘ Respiratory Depression AbusePotential ✘ Abuse & Dependence Potential CNSDepression ✘ Central Nervous System Depression

Guidance for Common Scenarios

  • For Postmortem or Forensic Casework: Interpret concentrations with caution. This compound is frequently found alongside other NSOs and novel benzodiazepines [3] [2], making cause-of-death attribution complex.
  • For Receptor Assay Development: The homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay has been successfully used to characterize this compound's activation of MOR, KOR, and DOR [3]. This can serve as a reference method.

References

Dipyanone Metabolite Detection: Key Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the primary sensitivity challenges in detecting dipyanone metabolites? The main challenge is that this compound is extensively metabolized. The parent compound may be absent or at very low levels in urine, making sensitive detection of its metabolites, especially the specific biomarkers EMDPB and EMDPBA, critical for accurate consumption assessment [1].

Q: Which metabolites are the most specific biomarkers for this compound consumption? The most specific biomarkers are formed via the opening of the pyrrolidine ring [1]:

  • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
  • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation, but EMDPB and EMDPBA are considered the key specific biomarkers [1].

Q: What analytical techniques are recommended for detecting this compound and its metabolites? Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) is the primary technique used in recent research for its ability to precisely identify and characterize these compounds in complex biological matrices [1].

Experimental Protocol & Pharmacological Data

Here is a summarized methodology for investigating this compound metabolism, based on current research [1].

Step Description Key Details
1. In Silico Prediction Predict Phase I & II metabolites Use software (e.g., GLORYx) with SMILES string input; filter metabolites with prediction score ≥25%.
2. In Vitro Incubation Incubate this compound with human hepatocytes Use cryopreserved pooled human hepatocytes (2x10^6 cells/mL); incubate with 20 µM this compound for 3 hours at 37°C.
3. Sample Analysis Analyze incubates and authentic samples Use LC-HRMS/MS; compare results with in silico predictions and analyze authentic forensic urine specimens.

The following diagram illustrates the core metabolic pathway and the experimental workflow for identifying this compound metabolites.

G This compound This compound PyrrolidineRingOpening Pyrrolidine Ring Opening This compound->PyrrolidineRingOpening Hydroxylation Hydroxylation & Conjugation This compound->Hydroxylation EMDPB EMDPB PyrrolidineRingOpening->EMDPB N-butan-4-ol EMDPBA EMDPBA PyrrolidineRingOpening->EMDPBA N-butanoic acid UrineDetection Detection in Urine EMDPB->UrineDetection EMDPBA->UrineDetection Hydroxylation->UrineDetection

This compound Pharmacology & Toxicology Data

For context in toxicological assessments, the following table summarizes key pharmacological and case data for this compound.

Property / Case Data Context / Comparison
MOR EC₅₀ 96.8 nM [1] Similar to methadone; strong agonist effect.
MOR E_max 106% [1] Compared to fentanyl.
Postmortem Blood Concentration 370 ng/mL [2] Case with other NSOs & benzodiazepines.
Reported Fatal Blood Range 720 - 1400 ng/mL [1] From German fatalities (unpublished data).
Reported Fatal Urine Range 80 - 5500 ng/mL [1] From German fatalities (unpublished data).

Troubleshooting FAQ

Q: Our LC-HRMS/MS method lacks sensitivity for the primary metabolites. What can we do?

  • Focus on Specific Biomarkers: Ensure your target list includes the specific biomarkers EMDPB and EMDPBA, not just the parent compound or initial metabolites [1].
  • Enzyme Treatment: Treat urine samples with β-glucuronidase before analysis to hydrolyze O-glucuronide conjugates and release the aglycone forms, potentially increasing the signal for key metabolites [1].
  • Data Mining: Use software to perform a retrospective, untargeted analysis of your data. Mine for the exact masses and transformation pathways predicted in the in silico step that may not have been in your original targeted method [1].

Q: How can we confirm that a detected signal is a this compound metabolite and not an interference?

  • Use Authentic Standards: The most definitive confirmation is through comparison with a pure analytical standard.
  • Leverage Multiple Data Points: Correlate the detection of metabolites with the presence of the parent this compound in the sample (if available) and consistent retention time behavior.
  • Fragmentation Pattern Analysis: Use high-resolution MS/MS spectra to confirm the structure of the metabolite by comparing its fragmentation pattern with the predicted pathway.

References

method validation for dipyanone

Author: Smolecule Technical Support Team. Date: February 2026

Dipyanone Researcher FAQs

Here are answers to common methodological questions for key experiments with this compound.

Q1: How do I identify specific biomarkers for this compound consumption in biological samples?

A: The primary approach is to identify this compound's human metabolites. The most specific biomarkers are not the parent drug itself, but products of its major metabolic pathway. You should target the following metabolites in urine or other biological specimens [1]:

  • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
  • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid

These metabolites are formed through a pyrrolidine ring opening, followed by cyclization. Additional metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1].

Q2: What is an established in vitro method to study this compound's metabolism?

A: You can use a pooled human hepatocyte incubation model. Below is a detailed protocol [1]:

Step Parameter Specification
1. Cell Preparation Hepatocyte Source Ten-donor-pooled cryopreserved human hepatocytes
Cell Viability Check Trypan blue exclusion method
Final Cell Concentration 2 × 10^6 cells/mL in Supplemented William's Medium E (SWM)
2. Incubation Setup Working Concentration 20 μmol/L of this compound in SWM
Incubation Volume 250 μL hepatocyte suspension + 250 μL this compound solution
3. Controls Negative Control Without SWM, hepatocytes, or this compound
Positive Control Diclofenac incubation
4. Incubation Duration 3 hours
Temperature 37 °C
5. Termination & Analysis Reaction Stop 500 μL ice-cold acetonitrile
Sample Storage -80 °C until analysis

Q3: How can I evaluate this compound's potency and efficacy at the μ-opioid receptor (MOR)?

A: You can use a β-arrestin 2 (βarr2) recruitment assay in HEK293T cells. This homogeneous, live-cell assay measures a key downstream event of G protein-coupled receptor (GPCR) activation [2] [3].

The workflow for this assay can be summarized as follows:

G Start Start: Prepare HEK293T Cells A Transfect with MOR and βarr2 Recruitment Reporter Start->A B Seed in Assay Plates A->B C Treat with this compound (Series of Concentrations) B->C D Incubate (e.g., 90-120 min) to Allow Receptor Activation C->D E Add Live Cell Substrate (Nano-Glo) D->E F Measure Luminescence Signal E->F G Data Analysis: - Plot Concentration-Response Curve - Calculate EC₅₀ and Eₘₐ₅ F->G

Key steps include:

  • Using a cell line (e.g., HEK293T) engineered to express the MOR and a β-arrestin recruitment reporter system [2].
  • Treating cells with a range of this compound concentrations and incubating to allow for receptor activation and signal transduction.
  • Adding a luminescent substrate. Receptor activation and β-arrestin recruitment lead to complementation of a split luciferase enzyme, generating a luminescent signal.
  • Measuring the signal and normalizing it to a reference agonist (e.g., hydromorphone set at 100%) to calculate EC₅₀ (potency) and Eₘₐ₅ (efficacy) [2] [3].

Reference Pharmacological & Toxicological Data

The table below summarizes key quantitative findings from published studies to benchmark your experimental results.

Parameter Value Experimental Context & Comparison
MOR Potency (EC₅₀) 39.9 nM β-arrestin 2 recruitment assay. Similar to methadone (50.3 nM) [2] [3].
MOR Efficacy (Eₘₐ₅) 155% β-arrestin 2 recruitment assay, relative to hydromorphone. Similar to methadone (152%) [2] [3].
Blood Concentration (Fatal Case) 370 ng/mL Detected alongside other NSOs (e.g., 2-methyl AP-237) and benzodiazepines [2] [3].
Blood Concentration Range (Fatal Cases) 720 - 1400 ng/mL From postmortem cases in Germany [1].
Urine Concentration Range (Fatal Cases) 80 - 5500 ng/mL From postmortem cases in Germany [1].

Experimental Workflow for Comprehensive Characterization

For a full characterization of this compound, you can integrate the metabolic and pharmacological studies. The overall workflow, from in silico prediction to analysis of authentic samples, is visualized below.

G InSilico In Silico Prediction (GLORyx Software) InVitro In Vitro Metabolism (Human Hepatocyte Incubation) InSilico->InVitro Generates Metabolite Inclusion List InVivo Analysis of Authentic Samples InVitro->InVivo Confirm Predicted Metabolites DataInt Data Integration & Biomarker Identification InVitro->DataInt InVivo->DataInt ReceptorAssay Pharmacological Profiling (Opioid Receptor Activation Assay) ReceptorAssay->DataInt

I hope this technical guide provides a robust foundation for your research on this compound.

References

Dipyanone vs. Fentanyl: Key Comparison Data

Author: Smolecule Technical Support Team. Date: February 2026

Feature Dipyanone Fentanyl
Chemical Class Methadone-like analogue (non-fentanyl NSO) [1] [2] 4-anilidopiperidine [3]
Primary Target µ-Opioid Receptor (MOR) Agonist [1] [2] µ-Opioid Receptor (MOR) Agonist [3]
MOR Potency (EC₅₀) 96.8 nM (Emax 106% vs. fentanyl) [1] [2] Used as reference standard (100%) in assays [1]
DOR/KOR Activity DOR EC₅₀: 1067 nM; KOR EC₅₀: 380.4 nM (weak agonist) [1] Highly µ-selective, low affinity for δ- and κ-sites [3]
Metabolic Pathways Pyrrolidine ring opening, hydroxylation, reduction, glucuronidation [1] [2] Oxidative N-dealkylation to norfentanyl and phenylacetic acid [3]
Key Biomarkers EMDPB, EMDPBA [1] [2] Norfentanyl, phenylacetic acid [3]
Primary Health Risks CNS depression, respiratory depression, abuse potential [1] [2] CNS/respiratory depression, muscle rigidity, bradycardia [3]

Experimental Protocols and Methodologies

The data in the table above is derived from established experimental protocols. Here are the detailed methodologies for the key experiments cited.

Opioid Receptor Activation Assay

This protocol is used to determine a compound's potency (EC₅₀) and efficacy (Emax) at opioid receptors [1] [2].

  • Objective: To evaluate a compound's activation of µ- (MOR), κ- (KOR), and δ- (DOR) opioid receptors.
  • Method: A homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay.
  • Key Reagents:
    • Human MOR, DOR, and KOR membrane preparations.
    • GTP Eu Cryptate reagent and GTP d2 antibody.
    • Reference agonists: Fentanyl (for MOR), SNC-80 (for DOR), U-50488 (for KOR).
    • Stimulation Buffer, GDP, MgCl₂.
  • Procedure:
    • The test compound is incubated with the receptor membrane and the Gi protein in the presence of GDP.
    • Upon receptor activation, the Gi protein exchanges GDP for GTP.
    • The binding of GTP is measured via the HTRF energy transfer between the GTP Eu Cryptate and the d2 antibody.
    • The resulting signal is quantified to determine the level of receptor activation.
  • Data Analysis: Concentration-response curves are generated to calculate the half-maximal effective concentration (EC₅₀) and the maximum effect (Emax), expressed as a percentage relative to a reference agonist.

The following diagram illustrates the logical workflow of this assay:

G Start Start: Receptor Activation Assay Step1 Incubate test compound with opioid receptor membrane and Gi protein Start->Step1 Step2 Receptor activation triggers GDP to GTP exchange Step1->Step2 Step3 GTP binding is detected via HTRF signal Step2->Step3 Step4 Measure concentration-response Step3->Step4 Step5 Calculate EC₅₀ and Emax Step4->Step5

In Vitro Human Metabolism Study

This protocol is used to identify the metabolic pathways and specific biomarkers of a novel synthetic opioid [1] [2].

  • Objective: To investigate the metabolic fate of a compound in humans using in vitro incubations.
  • Method: Incubation with pooled, cryopreserved human hepatocytes and analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS).
  • Key Reagents:
    • Test compound (e.g., this compound).
    • Ten-donor-pooled cryopreserved human hepatocytes.
    • William's Medium E (supplemented with HEPES and L-glutamine).
    • Ice-cold acetonitrile (for reaction termination).
  • Procedure:
    • Hepatocytes are thawed and viability is confirmed (e.g., via trypan blue exclusion).
    • A suspension of viable cells is mixed with the test compound in culture plates.
    • The plates are incubated at 37°C for a set period (e.g., 0 and 3 hours).
    • Reactions are stopped with ice-cold acetonitrile, and proteins are precipitated by centrifugation.
    • The supernatant is analyzed using LC-HRMS/MS to identify metabolite structures based on their mass transitions.
  • Data Analysis: Metabolites are identified, and major metabolic pathways (e.g., oxidation, reduction, conjugation) are mapped. Specific, stable metabolites are proposed as biomarkers for consumption.

The workflow for this metabolic study is as follows:

G Start Start: Metabolism Study StepA Prepare viable human hepatocytes Start->StepA StepB Incubate with test compound at 37°C StepA->StepB StepC Stop reaction and precipitate proteins StepB->StepC StepD LC-HRMS/MS analysis of supernatant StepC->StepD StepE Identify metabolites and map pathways StepD->StepE

Research Implications

The data indicates that while both this compound and Fentanyl are potent MOR agonists, they represent distinct pharmacological and chemical profiles with important implications:

  • Structural and Metabolic Differences: As a methadone-like drug, this compound has a different chemical scaffold and metabolic pathway compared to fentanyl's 4-anilidopiperidine structure [1] [3] [2]. The identified biomarkers EMDPB and EMDPBA are specific for detecting this compound use and would not be present in fentanyl or methadone cases [1] [2].
  • Public Health and Regulation: The emergence of non-fentanyl opioids like this compound following the scheduling of fentanyl analogues highlights a shifting and diversifying illicit opioid market [1] [2]. This poses ongoing challenges for public health monitoring, forensic toxicology, and law enforcement.

References

Pharmacological Profile & Quantitative Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data comparing dipyanone's activity and potency to methadone and other reference opioids.

Compound Assay Type Target Receptor EC₅₀ (nM) Eₘₐₓ (% of Reference) Reference Compound Source
This compound GTP Gi Binding [1] [2] MOR 96.8 106% Fentanyl [1]
GTP Gi Binding [1] [2] KOR 380.4 13% U-50488 [1]
GTP Gi Binding [1] [2] DOR 1067 56% SNC-80 [1]
This compound β-arrestin 2 Recruitment [3] [4] [5] MOR 39.9 155% Hydromorphone [3] [4]
Methadone β-arrestin 2 Recruitment [3] [4] [5] MOR 50.3 152% Hydromorphone [3] [4]
Fentanyl β-arrestin 2 Recruitment [4] MOR 9.35 Not specified Hydromorphone [4]
Morphine β-arrestin 2 Recruitment [4] MOR 142 98.6% Hydromorphone [4]

Detailed Experimental Protocols

For fellow scientists seeking to replicate or evaluate these studies, here are the detailed methodologies.

G Protein GTP Gi Binding Assay

This protocol assessed this compound's functional activation of opioid receptors [1].

  • Receptor Source: Human MOR, KOR, and DOR membrane preparations.
  • Assay Kit: Homogeneous Time-Resolved Fluorescence (HTRF)-based GTP Gi Binding assay kit.
  • Key Reagents: GTP Eu Cryptate, GTP d2 antibody, GDP, MgCl₂, Gi protein control, and Stimulation Buffer.
  • Measurement Principle: Receptor activation by an agonist triggers the exchange of GDP for GTP in the Gαi subunit. This is measured via HTRF as a decrease in energy transfer between the GTP Eu Cryptate and the d2-labeled antibody upon GTP binding.
  • Data Analysis: Concentration-response curves were generated to calculate the half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ), expressed as a percentage of the effect of a reference full agonist (e.g., fentanyl at MOR).

The signaling pathway and assay principle investigated by this protocol can be visualized as follows:

G Ligand Agonist (e.g., this compound) Receptor Opioid Receptor (MOR/KOR/DOR) Ligand->Receptor Binds G_protein Heterotrimeric Gαi Protein Receptor->G_protein Activates GDP GDP Bound G_protein->GDP Releases GTP GTP Binding G_protein->GTP Binds Signal FRET Signal Decrease GTP->Signal Induces Conformational Change

β-Arrestin 2 Recruitment Assay (NanoBiT)

This protocol measured this compound's ability to promote MOR-β-arrestin interaction, a distinct signaling pathway [3] [4] [5].

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.
  • Transfection: Cells were engineered to express:
    • A: Human MOR fused to a small subunit (SmBiT) of a nanoluciferase enzyme.
    • B: β-arrestin 2 (βarr2) fused to the complementary large subunit (LgBiT) of the nanoluciferase.
  • Measurement Principle (NanoBiT): Agonist binding causes receptor activation and recruitment of β-arrestin 2. This brings the two nanoluciferase fragments into proximity, forming a functional enzyme that produces a luminescent signal.
  • Data Analysis: Luminescence was measured as a function of agonist concentration. EC₅₀ and Eₘₐₓ values were calculated relative to hydromorphone.

The workflow and complementation principle of this assay is outlined below:

G Ligand Agonist (e.g., this compound) Receptor MOR-SmBiT (Fragment 1) Ligand->Receptor Activates Arrestin βarr2-LgBiT (Fragment 2) Receptor->Arrestin Recruits Complementation Functional Nanoluciferase Arrestin->Complementation Promotes Fragment Complementation Luminescence Luminescence Signal Complementation->Luminescence Generates

Metabolism and Biomarkers

Understanding the metabolic fate of a compound is crucial for toxicology and detection.

  • Primary Metabolic Pathway: this compound is primarily metabolized via opening of the pyrrolidine ring, followed by cyclization [1] [6] [2].
  • Key Metabolites: The major specific biomarkers proposed for confirming this compound consumption are:
    • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
    • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid [1]
  • Other Transformations: Additional metabolic reactions include hydroxylation, reduction, and O-glucuronidation [1].

Research Implications and Conclusion

For the research community, the key takeaways are:

  • Similar MOR Agonism: this compound exhibits comparable potency and efficacy to methadone at the MOR in vitro [3] [4]. This confirms its "methadone-like" classification and suggests a similar risk profile for central nervous system and respiratory depression, as well as abuse potential [1].
  • Receptor Selectivity: this compound is a strong MOR agonist with much weaker activity at KOR and DOR, a pattern closely resembling methadone's selectivity [1].
  • Emerging Threat: The identification of this compound in seized materials and postmortem cases (with blood concentrations reported up to 5500 ng/mL in urine and 1400 ng/mL in blood) underscores its role in the evolving synthetic opioid threat [1].

References

Quantitative Potency and Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on the potency (EC₅₀) and efficacy (Eₘₐₓ) of dipyanone and other selected opioids at the μ-opioid receptor (MOR), which is primarily responsible for their analgesic and adverse effects.

Compound EC₅₀ (nM) at MOR Eₘₐₓ (% vs. Reference) Primary Assay Type Reference Compound
This compound 39.9 - 96.8 [1] [2] [3] 106% - 155% [1] [2] [3] β-arrestin 2 recruitment & GTP Gi binding Hydromorphone / Fentanyl
Methadone 50.3 [2] 152% [2] β-arrestin 2 recruitment Hydromorphone
Fentanyl 9.35 [2] Not specified (high-efficacy agonist) β-arrestin 2 recruitment Hydromorphone
Morphine 142 [2] 98.6% [2] β-arrestin 2 recruitment Hydromorphone
Buprenorphine 1.35 [2] 23.2% (Partial Agonist) [2] β-arrestin 2 recruitment Hydromorphone
  • Potency relative to Methadone: this compound's EC₅₀ is in the same nanomolar range as methadone, indicating similar potency. Some studies suggest it may be slightly more potent [2] [3], while others report comparable values [1].
  • Potency relative to Fentanyl: this compound is less potent than fentanyl. Its EC₅₀ is about 4 to 10 times higher than that of fentanyl, meaning a larger amount of this compound is required to achieve the same level of receptor activation [1] [2].
  • Receptor Activation Profile: Beyond MOR, this compound also acts as a weak agonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), though its primary activity and risks are associated with its strong MOR agonism [1] [4].

Detailed Experimental Protocols

Understanding the experimental methods is crucial for interpreting the data. Here are the protocols for the two key assays cited.

β-Arrestin 2 Recruitment Assay

This assay measures a specific downstream signaling event following MOR activation.

  • Objective: To evaluate the intrinsic MOR activation potential and efficacy of test compounds by measuring the recruitment of β-arrestin 2 [2] [5].
  • Cell Line: Human Embryonic Kidney (HEK) 293T cells [2].
  • Key Reagents:
    • MOR Construct: Human MOR fused to one subunit of a nanoluciferase [3].
    • β-arrestin 2 Construct: β-arrestin 2 fused to the complementing nanoluciferase subunit [3].
    • Detection System: Nano-Glo Live Cell Assay System (Promega). Functional complementation upon receptor activation and β-arrestin recruitment restores luciferase activity, producing a measurable luminescent signal [2] [3].
  • Procedure:
    • Cells expressing the fusion constructs are treated with varying concentrations of the test opioid.
    • The resulting luminescence is measured, which is proportional to the degree of β-arrestin recruitment and, by extension, receptor activation.
    • Concentration-response curves are generated to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for each compound, typically normalized to a reference agonist like hydromorphone [2].

The following diagram illustrates the core principle of this assay system:

G compound Opioid Compound MOR μ-Opioid Receptor (MOR) compound->MOR Arr2 β-arrestin 2 MOR->Arr2 Activation & Recruitment Luc_S1 NanoLuc Fragment S1 MOR->Luc_S1 Luc_S2 NanoLuc Fragment S2 Arr2->Luc_S2 Light Measured Luminescent Signal Luc_S1->Light Complementation Luc_S2->Light Complementation

GTP Gi Binding Assay

This assay directly measures the very first step in classical G-protein coupled receptor (GPCR) signaling.

  • Objective: To assess the functional activation of MOR, DOR, and KOR by measuring the binding of a GTP analogue upon receptor stimulation [1] [4].
  • Key Components:
    • Receptor Source: Human MOR, DOR, and KOR membrane preparations [1] [4].
    • G Protein: Gi protein [1].
    • Detection: Homogeneous Time-Resolved Fluorescence (HTRF) based GTP Gi binding assay kit (Revvity). It uses a europium-labeled GTP analog and a fluorescent acceptor that comes into proximity upon binding, producing a time-resolved fluorescence resonance energy transfer (TR-FRET) signal [1].
  • Procedure:
    • Receptor membranes are incubated with the Gi protein and test opioids in the presence of the labeled GTP analog.
    • Receptor activation triggers the exchange of GDP for GTP on the Gα subunit, which is detected by the HTRF signal.
    • The resulting signal is measured, and concentration-response curves are generated to determine EC₅₀ and Eₘₐₓ for each receptor subtype [1].

The diagram below summarizes the workflow for characterizing a novel synthetic opioid like this compound, integrating both types of assays:

G Start Start: Characterize NSO Step1 Pharmacological Profiling Start->Step1 Step2 Metabolic Identification Start->Step2 AssayA β-arrestin Recruitment Assay Step1->AssayA AssayB GTP Gi Binding Assay Step1->AssayB Meta1 In vitro Metabolism (Human Hepatocytes) Step2->Meta1 Meta2 Analysis of Authentic Samples Step2->Meta2 Output1 Data on MOR Potency (EC₅₀) & Efficacy (Eₘₐₓ) AssayA->Output1 AssayB->Output1 Output2 Identification of Specific Metabolite Biomarkers Meta1->Output2 Meta2->Output2

Key Implications for Research and Public Health

The data indicates that while this compound is less potent than fentanyl, its MOR agonist profile still carries significant risks.

  • Health Risks: As a potent MOR agonist, this compound poses considerable risks of central nervous system depression, respiratory depression, bradycardia, and hypotension, similar to other opioids [1]. Its abuse and dependence potential is considered similar to that of methadone [1] [4].
  • Toxicological Relevance: this compound has been identified in postmortem cases alongside other NSOs and novel benzodiazepines, with one US case reporting a blood concentration of 370 ng/mL [2] [3] [5]. Its primary metabolism occurs through pyrrolidine ring opening, with specific metabolites proposed as biomarkers for consumption [1] [4].

References

dipyanone methadone comparative metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Dipyanone

A 2025 study by Berardinelli et al. investigated the human metabolism of this compound using in silico predictions, in vitro human hepatocyte incubations, and analysis of authentic human urine specimens [1]. The research identified the following primary metabolic pathways:

The proposed major metabolic pathway for this compound involves a complex transformation initiated by the opening of the pyrrolidine ring, leading to the formation of 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA) [1]. The study proposes these two compounds as specific biomarker metabolites for confirming this compound consumption.

For a visual summary of this metabolic pathway and the experimental workflow used to identify it, see the diagrams below.

G cluster_pathway Proposed Major Metabolic Pathway of this compound This compound This compound Pyrrolidine_Ring_Opening Pyrrolidine Ring Opening This compound->Pyrrolidine_Ring_Opening Other_Metabolites Other Pathways: Hydroxylation, Reduction, O-glucuronidation This compound->Other_Metabolites N_butan_4_ol N-butan-4-ol Intermediate Pyrrolidine_Ring_Opening->N_butan_4_ol N_butanoic_acid N-butanoic acid Intermediate Pyrrolidine_Ring_Opening->N_butanoic_acid EMDPB EMDPB (Biomarker) N_butan_4_ol->EMDPB EMDPBA EMDPBA (Biomarker) N_butanoic_acid->EMDPBA

G cluster_workflow Experimental Workflow for Metabolism Study InSilico 1. In Silico Prediction (GLORYx Software) DataAnalysis Data Analysis (LC-HRMS/MS) InSilico->DataAnalysis InVitro 2. In Vitro Incubation (Pooled Human Hepatocytes) InVitro->DataAnalysis InVivo 3. Authentic Sample Analysis (Forensic Urine Specimens) InVivo->DataAnalysis BiomarkerID Identification of Specific Biomarkers DataAnalysis->BiomarkerID

Pharmacological Profile and Receptor Activation

The same 2025 study also characterized this compound's activation of human opioid receptors using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay [1]. The following table summarizes the quantitative results.

Opioid Receptor EC₅₀ (nM) E_max (% compared to reference agonist) Reference Agonist
μ-opioid receptor (MOR) 96.8 nM 106% Fentanyl
δ-opioid receptor (DOR) 1067 nM 56% SNC-80
κ-opioid receptor (KOR) 380.4 nM 13% U-50488

Table: this compound's half-maximal effective concentration (EC₅₀) and maximum effect (E_max) at different opioid receptors [1].

An earlier study using a β-arrestin 2 recruitment assay reported a this compound MOR EC₅₀ of 39.9 nM with an E_max of 155% compared to hydromorphone, noting it was roughly equipotent to methadone (EC₅₀ = 50.3 nM) [2] [3]. This variance highlights how pharmacological parameters can differ based on the experimental assay used.

Detailed Experimental Methodology

For research reproducibility, here are the key experimental protocols from the 2025 study [1]:

  • In Silico Metabolite Prediction: The molecular structure of this compound was encoded as a SMILES string and processed using the open-access software GLORYx. Predictions were run for both phase I and phase II metabolites, and metabolites with a prediction score of ≥25% were selected for further analysis. A second-generation prediction was also performed on these results.
  • In Vitro Hepatocyte Incubations: Cryopreserved pooled human hepatocytes from ten donors were used. The cell suspension (2 × 10⁶ cells/mL) was incubated with 20 μmol/L of this compound in supplemented William's Medium E for 3 hours at 37°C. The reaction was stopped with ice-cold acetonitrile, followed by centrifugation. Negative and positive controls (diclofenac) were run concurrently.
  • Analysis of Authentic Samples: Biological samples (urine) from two this compound-positive forensic cases were analyzed to confirm the in vitro metabolic findings in a real-world context.
  • Pharmacological Profiling: The activation of µ-, κ-, and δ-opioid receptors was evaluated using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay. Human MOR, DOR, and KOR membranes were used with a kit containing GTP Eu Cryptate reagent, GTP d2 antibody, and stimulation buffer.

Contextual Comparison and Clinical Relevance

While a direct experimental comparison is not available from the search, some contextual points can be made:

  • Metabolic Pathway: The primary metabolism of this compound, involving pyrrolidine ring opening and cyclization to form EMDPB/EMDPBA, is distinct from the well-characterized N-demethylation and cyclization pathway of methadone, which leads to the major metabolite EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine).
  • Pharmacological Effects: Despite their structural differences, both this compound and methadone are potent µ-opioid receptor (MOR) agonists [1] [4]. This action is responsible for their analgesic effects and, critically, their significant health risks, including central nervous system and respiratory depression, as well as a high potential for abuse and dependence [1].
  • Toxicological Relevance: The emergence of this compound on the illicit drug market is a serious public health concern. It has been identified in postmortem cases, with blood concentrations reported from 370 ng/mL to 1400 ng/mL [1] [3], underscoring its association with fatal overdoses.

References

Pharmacological Profile of Dipyanone and Comparators

Author: Smolecule Technical Support Team. Date: February 2026

Compound Receptor / Assay EC₅₀ (nM) Eₘₐₓ (% of Reference) Reference Compound Source
Dipyanone MOR (GTP Gi binding) 96.8 106% Fentanyl [1]
This compound KOR (GTP Gi binding) 380.4 13% U-50488 [1]
This compound DOR (GTP Gi binding) 1067 56% SNC-80 [1]
This compound MOR (β-arrestin 2) 39.9 155% Hydromorphone [2] [3]
Methadone MOR (β-arrestin 2) 50.3 152% Hydromorphone [2] [3]
O-AMKD MOR (β-arrestin 2) 1262 109% Hydromorphone [2] [3]
Desmethylmoramide MOR (β-arrestin 2) 1335 126% Hydromorphone [2] [3]

Key to Abbreviations: EC₅₀: Half-maximal effective concentration (measure of potency); Eₘₐₓ: Maximum effect (measure of efficacy); MOR: µ-Opioid Receptor; KOR: κ-Opioid Receptor; DOR: δ-Opioid Receptor.

Experimental Methodologies

The data in the table were generated using two established in vitro protocols:

  • GTP Gi Binding Assay [1]: This assay measures the functional activation of G-proteins directly downstream of opioid receptor engagement.

    • Methodology: A homogeneous time-resolved fluorescence (HTRF)-based assay was used. Upon receptor activation by an agonist, the associated Gαi protein exchanges GDP for GTP. The assay quantifies this binding event using a GTP analog labeled with a Eu Cryptate and a specific antibody labeled with d2, which results in a fluorescence resonance energy transfer (FRET) signal upon their interaction.
    • Application: Used to profile this compound's activity at MOR, KOR, and DOR.
  • β-Arrestin Recruitment Assay [2] [3]: This assay measures a distinct signaling pathway that is often associated with receptor desensitization and internalization.

    • Methodology: A NanoBiT β-arrestin 2 recruitment assay was employed. The MOR is fused to one subunit of a nanoluciferase, while β-arrestin 2 is fused to the complementing subunit. Agonist-induced receptor activation and subsequent β-arrestin 2 recruitment bring the two luciferase fragments into proximity, restoring luciferase activity, which is measured as a luminescent signal.
    • Application: Used to compare the potency and efficacy of this compound, methadone, and other NSOs at the MOR.

Opioid Receptor Signaling Pathway

The cellular effects of this compound are mediated primarily through its action on the MOR, a G-protein coupled receptor (GPCR). The following diagram illustrates the key signaling events following MOR activation.

Ligand Opioid Agonist (e.g., this compound) MOR μ-Opioid Receptor (MOR) Ligand->MOR Gi Heterotrimeric Gi/o Protein MOR->Gi 1. Activation Arr β-Arrestin MOR->Arr 5. GRK phosphorylation & β-arrestin recruitment AC Adenylyl Cyclase (AC) Gi->AC 2. Gαi inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi->VGCC 3. Gβγ inhibits GIRK GIRK Channel Gi->GIRK 4. Gβγ activates cAMP cAMP AC->cAMP Reduced production PKA PKA cAMP->PKA Reduced activation CREB CREB PKA->CREB Altered gene regulation Reduced neurotransmitter release Reduced neurotransmitter release VGCC->Reduced neurotransmitter release Hyperpolarization\nReduced neuronal firing Hyperpolarization Reduced neuronal firing GIRK->Hyperpolarization\nReduced neuronal firing Desens Receptor Desensitization & Internalization Arr->Desens

The diagram shows that MOR activation triggers two primary signaling branches [4] [5] [6]:

  • G-protein pathway: The classical pathway, leading to acute cellular effects like reduced neurotransmitter release and neuronal excitability.
  • β-arrestin pathway: Involved in receptor regulation; sustained signaling through this pathway is linked to the development of adverse effects like tolerance and respiratory depression [5] [6].

Key Research Implications

  • High MOR Potency: The data confirm that this compound is a potent MOR agonist, with an efficacy similar to or exceeding that of methadone and fentanyl in different assays [1] [2]. This underpins its dangerous potential for causing fatal respiratory depression [1].
  • Receptor Selectivity: this compound shows a clear preference for activating MOR over KOR and DOR, a pattern typical for drugs with high abuse liability [1].
  • Dynamic NSO Market: The emergence of this compound exemplifies a shift in the illicit drug market towards non-fentanyl synthetic opioids that are structurally related to older prescription drugs, posing new challenges for detection and public health response [1] [7].

References

Dipyanone vs. Dipipanone: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of dipyanone and dipipanone for a quick comparison.

Feature This compound Dipipanone
Structural Class Methadone analogue; 4,4-diphenylheptane-3-one [1] Methadone analogue; 4,4-diphenylheptane-3-one [1]
Key Structural Difference N-pyrrolidino group [2] N-piperidino group [1]
Primary Medical Use Illicit substance; no recognized medical use [2] Approved for acute pain (e.g., UK, South Africa) [1]
Receptor Affinity MOR: EC₅₀ = 96.8 nM [2] Approximately equipotent to morphine (25 mg ~ 10 mg morphine) [1]
Potency (Approx.) Similar to methadone [2]
Common Formulation Illicit powder [2] Combined with cyclizine (e.g., 10 mg dipipanone/30 mg cyclizine) [1]
Legal Status (Example) Controlled under analogue laws (e.g., US, EU) [2] UK: Prescription only; US: Schedule I [1]
Abuse & Health Risks High abuse potential, fatal overdose risk, respiratory depression [2] High abuse potential (especially if injected), serious injury/death from insoluble binders [1]

Experimental Data and Methodologies

For research and forensic purposes, understanding the experimental data and validated protocols is essential.

Pharmacological Profiling of this compound

A 2025 study assessed This compound's activation of human opioid receptors using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay. This method measures a compound's ability to activate G-proteins, a key step in opioid receptor signaling [2].

  • Experimental Protocol:

    • Membrane Preparation: Human MOR, DOR, and KOR membranes were used.
    • Assay Kit: A commercial GTP Gi binding assay kit was utilized, containing GTP Eu Cryptate reagent, GTP d2 antibody, GDP, MgCl₂, GTPγS, Gi protein control, and Stimulation Buffer.
    • Measurement: The assay quantifies the GDP/GTP exchange triggered by receptor activation. Agonist-induced binding of a non-hydrolyzable GTP analog is detected by a fluorescence resonance energy transfer (FRET) signal between the GTP-Eu cryptate and anti-GTP-d2 antibody.
    • Data Analysis: The half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) were calculated relative to reference agonists (fentanyl for MOR, U-50488 for KOR, SNC-80 for DOR) [2].
  • Key Quantitative Findings for this compound: | Opioid Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Reference Agonist) | | :--- | :--- | :--- | | µ-opioid (MOR) | 96.8 | 106% | | κ-opioid (KOR) | 380.4 | 13% | | δ-opioid (DOR) | 1067 | 56% |

    This profile confirms this compound is a strong MOR agonist with a pattern similar to methadone, explaining its potent analgesic effects and high risk of respiratory depression [2].

Metabolic Fate of this compound

Identifying specific metabolite biomarkers is critical for detecting novel synthetic opioids. A study investigated this compound's human metabolism using a combined in silico and in vitro approach [2].

  • Experimental Protocol:

    • In silico Prediction: The molecular structure was processed using GLORYx open-access software to predict Phase I and Phase II human metabolites. Metabolites with a prediction score ≥25% were selected for further analysis.
    • In vitro Incubation: Cryopreserved pooled human hepatocytes were thawed and viability was determined. Incubations with this compound (20 µmol/L) were performed for 0 and 3 hours. Reactions were stopped with ice-cold acetonitrile, followed by centrifugation. Negative and positive controls were run in parallel.
    • Analysis: Samples were analyzed using LC-HRMS/MS to identify metabolites.
  • Key Findings: The primary metabolic pathway involves pyrrolidine ring opening, leading to formation of N-butan-4-ol or N-butanoic acid compounds, which then cyclize to form two proposed specific biomarkers of consumption [2]:

    • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
    • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid Other metabolic transformations included hydroxylation, reduction, and O-glucuronidation [2].

The diagram below illustrates this experimental workflow.

G start Start: this compound Metabolism Study in_silico In Silico Prediction (GLORYx Software) start->in_silico in_vitro In Vitro Incubation (Pooled Human Hepatocytes) in_silico->in_vitro lc_hrms LC-HRMS/MS Analysis in_vitro->lc_hrms biomarkers Identify Metabolic Biomarkers (EMDPB, EMDPBA) lc_hrms->biomarkers

Experimental Workflow for this compound Metabolism

Key Implications for Professionals

  • For Forensic Toxicologists: The metabolites EMDPB and EMDPBA are proposed as specific biomarkers for confirming this compound use, which is crucial for postmortem analysis and clinical casework [2].
  • For Public Health & Law Enforcement: This compound represents a shift in the illicit opioid market following the scheduling of fentanyl analogues. Its methadone-like potency presents a significant risk of addiction and fatal overdose [2].
  • For Clinicians & Researchers: Dipipanone remains a clinically relevant, potent analgesic in specific regions but carries a high risk of abuse, particularly when the formulation is tampered with for injection [1].

Information Gap on Phenadoxone

The search results did not contain sufficient contemporary data on phenadoxone to include it in this comparison. It is mentioned in one source as a related compound where the piperidine ring in dipipanone is replaced by a morpholine derivative [1], but detailed pharmacological, clinical, or experimental data was not available.

References

×

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

335.224914549 g/mol

Monoisotopic Mass

335.224914549 g/mol

Heavy Atom Count

25

UNII

P8UN8D5PUN

Wikipedia

Dipyanone

Dates

Last modified: 08-10-2024

Explore Compound Types